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CUDC-907 mesylate Documentation Hub

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  • Product: CUDC-907 mesylate
  • CAS: 1401998-36-4

Core Science & Biosynthesis

Foundational

Fimepinostat Mesylate (CUDC-907): In Vitro Pharmacological Profile and Assay Methodologies

Executive Summary & Molecular Rationale Fimepinostat mesylate (CUDC-907) represents a highly rationalized approach to polypharmacology in oncology. Designed via a molecular hybridization strategy, the compound fuses the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

Fimepinostat mesylate (CUDC-907) represents a highly rationalized approach to polypharmacology in oncology. Designed via a molecular hybridization strategy, the compound fuses the hydroxamic acid zinc-binding motif of the pan-HDAC inhibitor vorinostat with the 4-morpholinylpyrimidine scaffold characteristic of potent PI3K inhibitors like PI-103 and GDC-0941[1].

The rationale for this dual-targeting mechanism is rooted in overcoming the compensatory feedback loops that frequently limit the efficacy of kinase inhibitors. While PI3K/AKT/mTOR inhibition effectively halts cellular proliferation, it often triggers epigenetic reprogramming and receptor tyrosine kinase (RTK) upregulation. By simultaneously inhibiting Histone Deacetylases (HDACs), Fimepinostat blocks these epigenetic escape routes, leading to a synergistic collapse of oncogenic survival networks—most notably through the profound downregulation of the c-Myc oncogene[2][3].

MOA Fim Fimepinostat (CUDC-907) PI3K Class I PI3Ks (α, β, δ) Fim->PI3K Inhibits HDAC Class I/II HDACs (1, 2, 3, 6, 10) Fim->HDAC Inhibits AKT AKT / mTOR Signaling PI3K->AKT Blocks Histone Histone & Tubulin Acetylation HDAC->Histone Induces cMyc c-Myc Downregulation HDAC->cMyc Suppresses AKT->cMyc Suppresses Apop Apoptosis & Cell Cycle Arrest Histone->Apop Triggers cMyc->Apop Triggers

Caption: Dual PI3K and HDAC inhibition by Fimepinostat converging on c-Myc downregulation and apoptosis.

Quantitative Pharmacological Profile

To understand Fimepinostat's potency, we must evaluate both its cell-free enzymatic affinity and its translational efficacy across diverse in vitro cancer models.

Table 1: Cell-Free Enzymatic Inhibition Profile

Fimepinostat exhibits potent, low-nanomolar affinity for Class I PI3Ks and Class I/II HDACs[4][5].

TargetIsoform / ClassIC50 (nM)
PI3K PI3Kα (Class I)19
PI3K PI3Kβ (Class I)54
PI3K PI3Kδ (Class I)39
HDAC HDAC1 (Class I)1.7
HDAC HDAC2 (Class I)5.0
HDAC HDAC3 (Class I)1.8
HDAC HDAC10 (Class IIb)2.8
HDAC HDAC11 (Class IV)5.4
HDAC HDAC6 (Class IIb)27
Table 2: In Vitro Cellular Efficacy Across Malignancies

The compound demonstrates broad-spectrum cytotoxicity, effectively inducing apoptosis in hematological malignancies and solid tumors at nanomolar concentrations[2][6][7][8].

Cancer TypeCell Line ModelIC50 Range (nM)Key Pharmacodynamic Markers
Acute Myeloid Leukemia MOLM-13, MV4-1112.4 - 73.7↓ p-AKT, ↓ c-Myc, ↓ Mcl-1, ↑ Bim
Pancreatic Adenocarcinoma Aspc-1, PANC-16.7 - 54.5↓ HDAC6, ↓ c-Myc
Glioblastoma T98G, U87, U251< 50.0↓ Bcl-2, ↑ Cleaved Caspase-3
Prostate Cancer (CRPC) 22Rv1~ 1.19↓ AR-FL, ↓ AR-Vs, ↑ Acetyl-H3

Self-Validating Experimental Protocols

As researchers, generating reproducible and artifact-free data is paramount. The following protocols are designed as self-validating systems, incorporating internal controls and specific methodologies tailored to the unique mechanism of action of Fimepinostat.

Workflow Seed Cell Seeding (Optimized Density) Treat Fimepinostat (0.1 - 1000 nM) Seed->Treat WST WST-1 Assay (48-72h) Treat->WST Viability Flow Annexin V/PI (24-48h) Treat->Flow Apoptosis WB Western Blot (3-24h) Treat->WB Target Eng.

Caption: Standardized in vitro experimental workflow for evaluating Fimepinostat pharmacological efficacy.

Protocol A: Cell Viability & Proliferation (WST-1 Assay)

Objective: Determine the cellular IC50 of Fimepinostat. Causality & Design Choice: We utilize the WST-1 assay over the traditional MTT assay. WST-1 yields a highly water-soluble formazan dye, eliminating the need for a DMSO solubilization step[9]. This is critical for suspension cell lines (like AML models) where aspiration of media can lead to cell loss and high well-to-well variability.

Step-by-Step Methodology:

  • Seeding: Seed cells in 96-well plates at an optimized density (e.g., 5×103 cells/well for adherent lines; 1×104 for suspension lines) in 100 µL of complete media. Allow 24 hours for adherent cells to attach.

  • Drug Preparation: Prepare a 10 mM stock of Fimepinostat mesylate in anhydrous DMSO. Perform serial dilutions in media to achieve a final concentration range of 0.1 nM to 1000 nM. Self-Validation: Ensure the final DMSO concentration remains constant across all wells (≤ 0.1%) to rule out solvent toxicity.

  • Incubation: Treat cells for 48 to 72 hours.

  • Readout: Add 10 µL of WST-1 reagent per well. Incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader.

  • Analysis: Normalize data to the vehicle control (100% viability) and calculate the IC50 using non-linear regression (four-parameter logistic curve).

Protocol B: Target Engagement & Pathway Modulation (Western Blotting)

Objective: Confirm on-target dual inhibition of PI3K and HDAC, and downstream c-Myc suppression. Causality & Design Choice: To establish a self-validating assay, it is imperative to probe for both p-AKT (S473) and p-AKT (T308). S473 is a substrate of mTORC2, whereas T308 is phosphorylated by PDK1[6]. Fimepinostat's upstream inhibition of PI3K should abrogate both; a reduction in only one suggests an off-target effect or a compensatory feedback loop rather than true PI3K blockade. Furthermore, probing both Acetyl-Histone H3 (Class I HDACs) and Acetyl-α-tubulin (HDAC6) confirms pan-HDAC target engagement[2][3].

Step-by-Step Methodology:

  • Treatment Kinetics: Treat cells with Fimepinostat at 1x, 5x, and 10x the established IC50. Harvest cells at early time points (3h, 6h) for kinase signaling (p-AKT) and later time points (12h, 24h) for epigenetic/transcriptional changes (Acetyl-H3, c-Myc)[6].

  • Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors (crucial for p-AKT preservation), and HDAC inhibitors (e.g., sodium butyrate, to prevent deacetylation during lysis).

  • Electrophoresis & Transfer: Resolve 20-30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-AKT (S473), p-AKT (T308), total AKT, Acetyl-Histone H3, Acetyl-α-tubulin, c-Myc, and a loading control (β-actin or GAPDH).

  • Validation: Total AKT and β-actin serve as internal loading controls, ensuring that reductions in phosphoproteins are due to target inhibition, not unequal protein loading or global translational shutdown.

Protocol C: Apoptosis Assessment (Annexin V / PI Flow Cytometry)

Objective: Quantify the induction of programmed cell death. Causality & Design Choice: We utilize Annexin V conjugated to a fluorophore (e.g., FITC or APC) alongside Propidium Iodide (PI). Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised plasma membranes (late apoptosis/necrosis). This dual-staining system differentiates true pharmacologically induced programmed cell death from non-specific necrotic toxicity caused by excessive drug concentrations[6][7].

Step-by-Step Methodology:

  • Treatment: Treat cells with Fimepinostat for 24-48 hours. Include a vehicle control and a positive apoptosis control (e.g., Staurosporine).

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via gentle trypsinization). Validation: Failing to collect the media will result in a false-negative underrepresentation of the late apoptotic population.

  • Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze immediately via flow cytometry. Gate out debris and doublets.

  • Interpretation:

    • Annexin V(-) / PI(-) = Viable cells

    • Annexin V(+) / PI(-) = Early apoptosis

    • Annexin V(+) / PI(+) = Late apoptosis

Translational Insights & Synergy

Fimepinostat's ability to suppress c-Myc and inhibit the PI3K/AKT axis makes it a prime candidate for rational combination therapies. For instance, in Glioblastoma (GBM) models, Fimepinostat synergizes potently with the alkylating agent Temozolomide[7]. Similarly, in Diffuse Intrinsic Pontine Glioma (DIPG), Fimepinostat impairs NF-κB and PI3K/AKT signaling, significantly enhancing the apoptotic efficacy of Gemcitabine[10]. By utilizing the standardized in vitro protocols outlined above, researchers can accurately map these synergistic interactions (e.g., via Chou-Talalay Combination Index calculations) to accelerate the translation of Fimepinostat into novel clinical regimens.

References

  • Source: Haematologica / PMC (nih.gov)
  • Fimepinostat (CUDC-907)
  • Source: PubMed (nih.gov)
  • Fimepinostat (CUDC-907)
  • Source: Frontiers (frontiersin.org)
  • Source: DOI (doi.org)
  • Fimepinostat Impairs NF-κB and PI3K/AKT Signaling and Enhances Gemcitabine Efficacy in H3.
  • Source: PMC (nih.gov)
  • Source: AACR Journals (aacrjournals.org)
  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC)

Sources

Exploratory

Engineering Polypharmacology: A Technical Guide to the Target Specificity and Binding Affinity of CUDC-907 (Fimepinostat)

Executive Summary The development of single-molecule polypharmacology represents a paradigm shift in precision oncology, overcoming the pharmacokinetic mismatches and compounding toxicities often associated with combinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of single-molecule polypharmacology represents a paradigm shift in precision oncology, overcoming the pharmacokinetic mismatches and compounding toxicities often associated with combination therapies. CUDC-907 (Fimepinostat) is a rationally designed, first-in-class small molecule that simultaneously targets phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes 1. This whitepaper provides an in-depth technical analysis of CUDC-907’s structural design, binding kinetics, mechanistic synergy, and the self-validating experimental protocols required to quantify its target engagement.

Molecular Design: The Structural Basis of Dual Specificity

The architecture of CUDC-907 is the result of a precise molecular hybridization strategy. To achieve dual-target engagement without steric hindrance, drug developers fused critical pharmacophores from two distinct inhibitor classes 2:

  • The Zinc-Binding Group (ZBG): A hydroxamic acid moiety, characteristic of pan-HDAC inhibitors (e.g., vorinostat), is incorporated to penetrate the narrow, hydrophobic catalytic channel of HDACs and chelate the active-site zinc ion ( Zn2+ ).

  • The Kinase Hinge-Binder: A 4-morpholinylpyrimidine scaffold, derived from PI3K inhibitors (e.g., pictilisib), is integrated to competitively bind the ATP-binding pocket of the PI3K kinase domain.

Molecular docking and Surface Plasmon Resonance (SPR) analyses confirm that this hybrid structure allows CUDC-907 to maintain high-affinity interactions with both targets independently, avoiding the loss of potency typically seen when merging large molecular entities 3.

Target Specificity and Binding Affinity Profiling

CUDC-907 exhibits potent, single-digit to low double-digit nanomolar IC50​ values across Class I PI3Ks and Class I/II HDACs. The compound demonstrates a pronounced affinity for HDAC1, HDAC2, and HDAC3, driven by the highly optimized solvent-exposed linker connecting the pyrimidine core to the hydroxamic acid.

Table 1: Quantitative Binding Affinity and Isoform Specificity of CUDC-907 1

Target EnzymeIsoform IC50​ (nM)Primary Biological Consequence of Inhibition
PI3K PI3K α 19Blocks AKT phosphorylation and downstream mTOR activation.
PI3K PI3K β 54Reduces survival signaling, particularly in PTEN-mutant contexts.
PI3K PI3K δ 39Impairs B-cell receptor (BCR) and Toll-like receptor (TLR) signaling.
HDAC HDAC11.7Induces rapid histone hyperacetylation (e.g., H3K9ac).
HDAC HDAC31.8Alters epigenetic transcription profiles and triggers apoptosis.
HDAC HDAC102.8Disrupts homologous recombination and DNA damage repair.
HDAC HDAC25.0Represses oncogenic transcription, notably targeting c-Myc.

Mechanistic Synergy: Convergent Downregulation of c-Myc

The therapeutic superiority of CUDC-907 over single-agent combinations lies in its ability to collapse compensatory survival networks. In malignancies such as Diffuse Large B-Cell Lymphoma (DLBCL) and Hepatocellular Carcinoma (HCC), the dual inhibition triggers a convergent, catastrophic downregulation of the c-Myc oncogene 4, 5.

PI3K inhibition blocks AKT phosphorylation, activating GSK3 β to phosphorylate c-Myc, thereby marking it for ubiquitin-mediated proteasomal degradation. Simultaneously, HDAC inhibition directly represses c-Myc mRNA transcription by altering chromatin accessibility at its promoter.

MOA CUDC907 CUDC-907 (Fimepinostat) PI3K PI3K Class I (ATP Pocket) CUDC907->PI3K Inhibits HDAC HDAC Class I/II (Zn2+ Pocket) CUDC907->HDAC Inhibits AKT AKT / mTOR Signaling PI3K->AKT Blocks phosphorylation Histones Histone Acetylation (e.g., H3K9ac) HDAC->Histones Increases acetylation MYC c-Myc Protein Downregulation HDAC->MYC Represses transcription AKT->MYC Promotes degradation Apoptosis Apoptosis & G2/M Arrest Histones->Apoptosis Epigenetic modulation MYC->Apoptosis Triggers cell death

Fig 1. Dual mechanistic pathway of CUDC-907 targeting PI3K and HDAC to drive apoptosis.

Experimental Methodologies for Validating Target Engagement

To rigorously evaluate a dual-inhibitor, experimental designs must differentiate between direct physical binding and downstream phenotypic effects. The following self-validating protocols establish causality by pairing biophysical kinetics with orthogonal cellular readouts.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Affinity

Causality & Logic: SPR is selected over traditional ELISA-based binding assays because it provides real-time, label-free kinetic data ( Kd​ , Kon​ , Koff​ ). This is critical for confirming that CUDC-907 physically interacts with both the PI3K kinase domain and the HDAC catalytic pocket, rather than merely interfering with an assay reporter. The system is self-validating by utilizing a reference flow cell to subtract bulk refractive index changes and non-specific binding.

  • Sensor Chip Preparation: Immobilize recombinant human PI3K α or HDAC1 onto a CM5 sensor chip via standard amine coupling chemistry, targeting a surface density of ~2000 Response Units (RU) to prevent mass transport limitations.

  • Analyte Preparation: Dilute CUDC-907 in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure compound solubility) to create a concentration series ranging from 0.5 nM to 100 nM.

  • Kinetic Injection: Inject the CUDC-907 concentration series over the active and reference flow cells at a high flow rate of 30 μ L/min to minimize rebinding artifacts. Allow 180 seconds for the association phase and 300 seconds for the dissociation phase.

  • Regeneration: If the compound does not fully dissociate within the timeframe, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to strip the bound analyte without denaturing the ligand.

  • Data Analysis: Subtract the reference cell data from the active cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd​ ).

Protocol B: Intracellular Target Modulation via Western Blotting

Causality & Logic: Demonstrating in vitro binding via SPR is insufficient without proving that the drug penetrates the cell membrane and engages both targets in a physiological environment. This protocol measures H3K9ac (HDAC engagement), p-AKT (PI3K engagement), and c-Myc (convergent functional outcome). Including single-target inhibitors as parallel controls ensures the observed polypharmacology is unique to the hybrid molecule.

  • Cell Culture & Treatment: Seed target cells (e.g., HuH-7 or DLBCL lines) in 6-well plates at 1×106 cells/well. Treat with vehicle (0.1% DMSO), CUDC-907 (10 nM and 30 nM), Vorinostat (1 μ M; HDAC control), or Pictilisib (1 μ M; PI3K control) for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve the transient p-AKT signal). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • SDS-PAGE & Transfer: Quantify protein using a BCA assay. Resolve 20 μ g of total protein per lane on a 4-12% gradient Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block membranes in 5% BSA, then probe overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, acetyl-Histone H3 (Lys9), total H3, and c-Myc.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize using enhanced chemiluminescence (ECL). A successful assay will show elevated H3K9ac and depleted p-AKT/c-Myc exclusively in the CUDC-907 lanes.

Protocol Prep 1. Compound Prep (CUDC-907 in DMSO) SPR 2. SPR Assay (Recombinant Targets) Prep->SPR In vitro kinetics Cell 3. Cell Treatment (Dose-Response) Prep->Cell Cellular assay WB 4. Western Blot (p-AKT, H3K9ac, c-Myc) Cell->WB Protein extraction

Fig 2. Self-validating experimental workflow for assessing CUDC-907 binding and target engagement.

References

  • Fimepinostat (CUDC-907) | PI3K/HDAC Inhibitor | MedChemExpress. MedChemExpress.
  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors. Semantic Scholar.
  • Dual inhibition of histone deacetylases and phosphoinositide 3-kinase enhances therapeutic activity against B cell lymphoma. Oncotarget.
  • Molecular mechanisms of unique therapeutic potential of CUDC-907 for MEF2D fusion-driven BCP-ALL. PMC.
  • Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening. Frontiers.

Sources

Foundational

The Pharmacokinetics of CUDC-907 (Fimepinostat) Mesylate in Murine Models: A Technical Guide

Preamble: Decoding the In Vivo Journey of a Dual-Target Inhibitor CUDC-907, also known as fimepinostat, represents a significant advancement in targeted cancer therapy. As a first-in-class oral inhibitor, it simultaneous...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Decoding the In Vivo Journey of a Dual-Target Inhibitor

CUDC-907, also known as fimepinostat, represents a significant advancement in targeted cancer therapy. As a first-in-class oral inhibitor, it simultaneously targets two critical oncogenic pathways: phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).[1][2] This dual-action mechanism allows CUDC-907 to attack cancer cell proliferation, survival, and gene expression regulation from multiple angles.[3][4][5] Preclinical studies in various murine models, from hematological malignancies like lymphoma and acute myeloid leukemia (AML) to solid tumors such as neuroblastoma and endometrial cancer, have consistently demonstrated its potent anti-tumor activity.[3][4][6]

Understanding the pharmacokinetic profile—the journey of a drug through the body—is paramount for translating this preclinical promise into clinical success. For researchers and drug development professionals, a thorough grasp of CUDC-907's absorption, distribution, metabolism, and excretion (ADME) in murine models is not merely academic. It is the foundation upon which effective dosing strategies are built, pharmacodynamic effects are interpreted, and the therapeutic window is defined. This guide provides a comprehensive technical overview of the pharmacokinetic evaluation of CUDC-907 in mice, synthesizing established methodologies with mechanistic insights to empower robust and reliable preclinical research.

Mechanistic Framework: The Rationale for Dual Inhibition

To appreciate the pharmacokinetic objectives, one must first understand the pharmacodynamic targets. CUDC-907 was rationally designed to integrate two distinct pharmacophores, enabling it to exert synergistic anti-cancer effects that surpass those of single-target agents.[2]

  • PI3K Inhibition : The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancer. Its dysregulation drives cell growth, proliferation, and survival. CUDC-907 potently inhibits class I PI3K isoforms (α, β, and δ), leading to the dephosphorylation of downstream effectors like AKT and S6 ribosomal protein.[4][7]

  • HDAC Inhibition : Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression. In cancer, their overactivity can lead to the silencing of tumor suppressor genes. By inhibiting class I and II HDACs, CUDC-907 increases histone acetylation, which in turn can reactivate these suppressed genes and downregulate the expression of key oncogenes, most notably MYC.[5][7]

The interplay between these two pathways is profound. For instance, PI3K inhibition can enhance ubiquitin-mediated degradation of the MYC protein, while HDAC inhibition transcriptionally represses the MYC gene, creating a powerful synergistic downregulation of this critical oncoprotein.[3][5] This dual mechanism underscores the importance of achieving and sustaining adequate drug concentrations at the tumor site.

cluster_PI3K PI3K Pathway cluster_HDAC HDAC Pathway CUDC907 CUDC-907 (Fimepinostat) PI3K PI3K CUDC907->PI3K Inhibits HDAC HDAC CUDC907->HDAC Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival MYC MYC Oncoprotein mTOR->MYC Stabilizes Histones Histones HDAC->Histones Deacetylation HDAC->MYC Upregulates Transcription Acetylation ↑ Acetylation Histones->Acetylation TSG Tumor Suppressor Genes Acetylation->TSG caption Fig 1: CUDC-907 Dual-Inhibition Pathway cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Bioanalysis Animal_Acclimation Animal Acclimation (e.g., SCID Mice) Dosing Oral Gavage (T=0) Animal_Acclimation->Dosing Formulation CUDC-907 Formulation (e.g., 50 mg/kg in vehicle) Formulation->Dosing Sampling Serial or Composite Blood Collection (e.g., 0.25h to 24h) Dosing->Sampling Plasma_Prep Centrifugation to Isolate Plasma Sampling->Plasma_Prep Sample_Extraction Protein Precipitation & Extraction Plasma_Prep->Sample_Extraction LCMS LC-MS/MS Quantification (CUDC-907 & Metabolites) Sample_Extraction->LCMS PK_Analysis Calculate Cmax, Tmax, AUC LCMS->PK_Analysis caption Fig 2: Experimental Workflow for Murine PK Study

Sources

Exploratory

Introduction: The Rationale for Dual-Targeting with CUDC-907

An In-Depth Technical Guide to CUDC-907 Mesylate: Dual Inhibition of PI3K Alpha and HDAC1 This guide provides a comprehensive technical overview of CUDC-907 (Fimepinostat), a first-in-class dual inhibitor of Phosphoinosi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to CUDC-907 Mesylate: Dual Inhibition of PI3K Alpha and HDAC1

This guide provides a comprehensive technical overview of CUDC-907 (Fimepinostat), a first-in-class dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) enzymes.[1] Designed for researchers and drug development professionals, this document delves into the specific inhibitory potency of CUDC-907 against PI3K alpha (PI3Kα) and HDAC1, outlines its mechanism of action, and provides detailed, field-proven protocols for the determination of its IC50 values.

The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancer, driving tumor cell growth, proliferation, and survival.[2] Concurrently, epigenetic modifications, regulated by enzymes such as HDACs, play a critical role in oncogenesis by altering the expression of genes controlling cell fate. HDACs are often overexpressed in cancer, leading to the silencing of tumor suppressor genes.

Preclinical evidence has demonstrated a synergistic anti-cancer effect when inhibiting both the PI3K and HDAC pathways.[3][4] This prompted the rational design of CUDC-907, a single small molecule engineered to simultaneously target both pathways.[1][5] By disrupting multiple, interconnected oncogenic signaling networks, CUDC-907 offers a therapeutic strategy to overcome resistance mechanisms that can limit the efficacy of single-target agents.[5] CUDC-907 has shown potent anti-tumor activity in numerous preclinical models of both hematological and solid tumors and is under investigation in clinical trials.[3][6][7][8][9]

Inhibitory Potency and Selectivity Profile of CUDC-907

CUDC-907 is a potent inhibitor of Class I PI3K isoforms and Class I and II HDAC enzymes.[4][8][10] Its half-maximal inhibitory concentration (IC50) values against PI3Kα and HDAC1 are in the low nanomolar range, underscoring its high potency. The following table summarizes the biochemical IC50 values for key isoforms.

Target IsoformIC50 Value (nM)Target Class
PI3Kα 19 Lipid Kinase
PI3Kβ54Lipid Kinase
PI3Kδ39Lipid Kinase
HDAC1 1.7 Epigenetic Modifier
HDAC25.0Epigenetic Modifier
HDAC31.8Epigenetic Modifier
HDAC102.8Epigenetic Modifier
Data sourced from Selleck Chemicals and MedChemExpress.[11][12]

Core Mechanism of Action: A Synergistic Dual Assault on Cancer Signaling

The efficacy of CUDC-907 stems from its ability to concurrently engage two critical cancer signaling nodes.

  • PI3K Inhibition: By inhibiting PI3Kα, CUDC-907 blocks the conversion of PIP2 to PIP3, a critical step in activating the PI3K signaling cascade.[2] This leads to a dose-dependent decrease in the phosphorylation and activation of downstream effectors, including AKT, S6 ribosomal protein, and 4EBP1.[3][13][14] Inactivation of this pathway curtails cell growth, proliferation, and survival signals.

  • HDAC Inhibition: Inhibition of Class I HDACs, particularly HDAC1, results in the hyperacetylation of histone proteins (e.g., H3).[4][13] This epigenetic modification alters chromatin structure, leading to the re-expression of silenced tumor suppressor genes. A key consequence is the profound downregulation of the MYC oncoprotein, a critical driver in many cancers.[4][13]

The simultaneous blockade of these pathways results in synergistic apoptosis, evidenced by caspase activation and PARP cleavage, and the downregulation of key pro-survival proteins like Mcl-1 and Bcl-xL.[6][10][13]

G cluster_0 CUDC-907 cluster_1 PI3K Pathway cluster_2 HDAC Pathway CUDC907 CUDC-907 (Fimepinostat) PI3Ka PI3Kα CUDC907->PI3Ka Inhibits (IC50=19 nM) HDAC1 HDAC1 CUDC907->HDAC1 Inhibits (IC50=1.7 nM) AKT p-AKT PI3Ka->AKT Activates mTORC1 p-S6 / p-4EBP1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes AcH3 Acetylated Histone H3 HDAC1->AcH3 Deacetylates MYC MYC Protein HDAC1->MYC Upregulates MYC->Proliferation Promotes Apoptosis Apoptosis MYC->Apoptosis Inhibits

Caption: CUDC-907 dual-inhibitory mechanism of action.

Protocols for Biochemical IC50 Determination

The following protocols describe robust, validated methods for determining the biochemical IC50 values of CUDC-907 against recombinant PI3Kα and HDAC1 enzymes.

Protocol: PI3Kα Kinase Activity Assay

This protocol is based on a luminescent ADP-detection format, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15]

Methodology Rationale: The amount of light generated is directly proportional to the ADP concentration, and therefore inversely proportional to the inhibitory effect of CUDC-907 on PI3Kα activity. This provides a highly sensitive and quantitative readout.

Step-by-Step Protocol:

  • Reagent Preparation:

    • CUDC-907 Dilution Series: Prepare a 10-point, 3-fold serial dilution of CUDC-907 mesylate in 100% DMSO, starting from a 100 µM stock. This creates a concentration range appropriate for capturing the IC50 value.

    • Assay Buffer: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme Preparation: Dilute recombinant human PI3Kα (p110α/p85α) enzyme to the desired working concentration (e.g., 2-5 ng/µL) in assay buffer. Keep on ice.

    • Substrate/ATP Mix: Prepare a solution containing the lipid substrate PIP2 (e.g., 10 µM) and ATP (e.g., 10 µM, near the Km for most kinases) in assay buffer.

  • Assay Execution:

    • Add 1 µL of the CUDC-907 serial dilutions (or DMSO for controls) to the wells of a white, low-volume 384-well assay plate.

    • Add 5 µL of the diluted PI3Kα enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and detect ADP formation by adding 10 µL of a commercial ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Incubate for 40 minutes at room temperature as per the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of CUDC-907 concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter variable slope non-linear regression model using appropriate software (e.g., GraphPad Prism).[16]

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Detection & Analysis A Prepare CUDC-907 Serial Dilutions D Dispense CUDC-907 & Enzyme to Plate A->D B Dilute PI3Kα Enzyme B->D C Prepare PIP2/ATP Mix E Initiate Reaction with PIP2/ATP C->E D->E Incubate 15 min F Incubate (60 min, 30°C) E->F G Add ADP-Glo™ Reagent F->G H Read Luminescence G->H Incubate 40 min I Calculate IC50 (Non-linear Regression) H->I

Caption: Workflow for PI3Kα Biochemical IC50 Determination.
Protocol: HDAC1 Fluorometric Activity Assay

This protocol utilizes a two-step reaction where HDAC1 deacetylates a fluorogenic substrate, which is then cleaved by a developer enzyme to release a fluorescent signal.[17][18]

Methodology Rationale: The fluorescence intensity is directly proportional to the amount of deacetylated substrate, and thus directly proportional to HDAC1 enzymatic activity. This provides a robust method to quantify the inhibitory effect of CUDC-907.

Step-by-Step Protocol:

  • Reagent Preparation:

    • CUDC-907 Dilution Series: Prepare a 10-point, 3-fold serial dilution of CUDC-907 in 100% DMSO, starting from a 1 µM stock.

    • HDAC Assay Buffer: Prepare buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Enzyme Preparation: Dilute recombinant human HDAC1 enzyme to its working concentration (e.g., 0.5-1 µg/mL) in HDAC Assay Buffer. Keep on ice.

    • Substrate Solution: Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at a working concentration of ~50 µM in Assay Buffer.

    • Developer Solution: Prepare a solution of trypsin (e.g., 2 mg/mL) in Assay Buffer containing an HDAC inhibitor like Trichostatin A (TSA, 1 µM) to stop the deacetylation reaction upon addition.[18][19]

  • Assay Execution:

    • Add 5 µL of the CUDC-907 serial dilutions (or DMSO for controls) to the wells of a black, flat-bottom 96-well assay plate.

    • Add 20 µL of the diluted HDAC1 enzyme solution to each well.

    • Add 25 µL of Assay Buffer.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the Substrate Solution.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Signal Development and Detection:

    • Stop the reaction by adding 50 µL of the Developer Solution to each well.

    • Incubate for 15-20 minutes at 37°C to allow for fluorophore release.

    • Measure fluorescence using a plate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460-465 nm.[18][19]

  • Data Analysis:

    • Normalize the data using "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of CUDC-907 concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter variable slope non-linear regression model.[17]

G cluster_prep 1. Preparation cluster_assay 2. Deacetylation Reaction cluster_detect 3. Development & Analysis A Prepare CUDC-907 Serial Dilutions D Dispense CUDC-907 & Enzyme to Plate A->D B Dilute HDAC1 Enzyme B->D C Prepare Fluorogenic Substrate & Developer E Initiate Reaction with Substrate C->E G Add Developer (Trypsin + TSA) C->G D->E Incubate 10 min F Incubate (60 min, 37°C) E->F F->G H Read Fluorescence G->H Incubate 20 min I Calculate IC50 (Non-linear Regression) H->I

Caption: Workflow for HDAC1 Fluorometric IC50 Determination.

Conclusion

CUDC-907 (Fimepinostat) is a highly potent, dual-acting inhibitor of PI3K and HDAC enzymes, with IC50 values of 19 nM and 1.7 nM for PI3Kα and HDAC1, respectively. This dual mechanism allows for a synergistic attack on critical cancer pathways, disrupting cell growth signaling and reactivating tumor suppressor gene expression. The robust biochemical assays detailed in this guide provide a validated framework for researchers to independently verify its potency and explore its therapeutic potential further. The low nanomolar efficacy of CUDC-907 underscores its significance as a promising agent in the landscape of targeted cancer therapy.

References

  • Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Dual inhibition of histone deacetylases and phosphoinositide 3-kinase enhances therapeutic activity against B cell lymphoma | Oncotarget. (2017, February 21). Oncotarget. Retrieved from [Link]

  • Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia | Haematologica. (2019, November 1). Haematologica. Retrieved from [Link]

  • Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo. (n.d.). Frontiers. Retrieved from [Link]

  • Dual HDAC and PI3K Inhibitor CUDC-907 Downregulates MYC and Suppresses Growth of MYC-dependent Cancers. (2017, February 2). AACR Journals. Retrieved from [Link]

  • Characterization of the HDAC/PI3K inhibitor CUDC-907 as a novel senolytic - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Histone deacetylase 1 (HDAC1) assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • HDAC1 Kinetic Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma - PMC. (2017, July 3). National Institutes of Health. Retrieved from [Link]

  • CUDC-907, a novel dual PI3K and HDAC inhibitor, in prostate cancer: Antitumour activity and molecular mechanism of action - PMC. (2020, May 27). National Institutes of Health. Retrieved from [Link]

  • Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth. (2022, February 20). MDPI. Retrieved from [Link]

  • High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC. (2018, July 10). National Institutes of Health. Retrieved from [Link]

  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). Nature. Retrieved from [Link]

  • PI3K (p110alpha (E545K)/p85alpha) Kinase Enzyme Activity Assay Kit. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Combining radiation with PI3K isoform-selective inhibitor administration increases radiosensitivity and suppresses tumor growth in non-small cell lung cancer. (2022, May 9). Oxford Academic. Retrieved from [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. Retrieved from [Link]

  • Abstract 3744: Antitumor activity of CUDC-907, a dual PI3K and HDAC inhibitor, in hematological cancer models. (2012, April 15). AACR Journals. Retrieved from [Link]

  • (PDF) CUDC-907, a novel dual PI3K and HDAC inhibitor, in prostate cancer: Antitumour activity and molecular mechanism of action. (2025, December 9). ResearchGate. Retrieved from [Link]

  • Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of Pleural Mesothelioma: The Impact of Cisplatin Sensitivity and Myc Expression. (2025, October 15). MDPI. Retrieved from [Link]

  • The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • PI3Kα (p110α/p85) Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing Protocols and Pharmacodynamic Validation for CUDC-907 (Fimepinostat) in Xenograft Models

Executive Summary & Scientific Rationale CUDC-907 (Fimepinostat) is a first-in-class, orally bioavailable small molecule designed to dually inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

CUDC-907 (Fimepinostat) is a first-in-class, orally bioavailable small molecule designed to dually inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes. In preclinical oncology, particularly in MYC-driven hematological malignancies and solid tumors, CUDC-907 has demonstrated profound efficacy[1].

As a Senior Application Scientist, I frequently observe researchers struggling with in vivo reproducibility due to poor vehicle selection, toxic dosing schedules, or a lack of target engagement validation. This guide establishes a rigorous, self-validating in vivo protocol for CUDC-907 xenograft studies. We will move beyond merely listing steps by explaining the causality behind formulation choices, the logic of intermittent dosing, and the mandatory pharmacodynamic (PD) readouts required to prove your experimental system is functioning as intended.

The Mechanistic Imperative

CUDC-907 does not merely kill cells; it orchestrates a catastrophic collapse of oncogenic signaling. PI3K inhibition suppresses the AKT/mTOR axis, while HDAC inhibition forces the accumulation of acetylated histones (Ac-H3). Together, these dual actions synergistically destabilize the MYC protein and repress its transcription, driving the cell into G2/M arrest and apoptosis[1].

G CUDC907 CUDC-907 (Fimepinostat) PI3K PI3K Pathway CUDC907->PI3K Inhibits HDAC HDAC Enzymes CUDC907->HDAC Inhibits AKT p-AKT & mTOR (Downregulated) PI3K->AKT Suppresses Histone Ac-H3 / H3K27ac (Upregulated) HDAC->Histone Accumulates MYC c-MYC / MYCN (Degraded/Repressed) AKT->MYC Destabilizes Histone->MYC Represses Transcription Apoptosis Apoptosis & G2/M Arrest MYC->Apoptosis Induces

Dual mechanism of CUDC-907 targeting PI3K and HDAC to downregulate MYC and induce apoptosis.

Quantitative Summary of Established Xenograft Parameters

To design an effective protocol, we must benchmark against field-proven parameters. The table below synthesizes validated in vivo conditions across various cancer models.

Cancer ModelCell Line / TypeRouteOptimized Vehicle FormulationDose & ScheduleKey PD ReadoutRef
DLBCL WSU DLCL2PO30% Captisol100 mg/kg (5-days-on / 2-days-off)↓ c-MYC, ↓ p-AKT, ↑ Ac-H3[1]
Neuroblastoma SK-N-BE(2)POSaline / Standard Vehicle25 mg/kg (5-days-on / 2-days-off)↓ p-AKT, ↑ H3K27ac[2]
SCLC PDX / Cell linesPOStandard Vehicle75 mg/kg (Daily for 15 days)↓ c-MYC / MYCN[3]
Esophageal KYSE-450PO30% Captisol200 mg/kg (Daily)↓ p-mTOR, ↑ LC3B-II[4]
Schwannoma Primary VSPO40% PEG400 + 16% HP-β-CD25 mg/kg (Daily for 14 days)↓ YAP, ↑ Ac-Lysine[5]

Experimental Design: The Causality Behind the Choices

Why Oral Gavage (PO)?

CUDC-907 was chemically engineered for high oral bioavailability. Administering it via oral gavage ensures systemic exposure that mimics clinical translation, avoiding the rapid clearance spikes associated with intravenous (IV) bolus injections[1][6].

Why 30% Captisol or PEG400/HP-β-CD?

CUDC-907 is highly hydrophobic. If suspended poorly, it will precipitate in the murine gastrointestinal tract, leading to erratic absorption and high intra-group variance. Using 30% Captisol (a modified cyclodextrin)[1] or a mixture of 40% Kollisolv PEG400 with 16% (2-Hydroxypropyl)-β-cyclodextrin[5] encapsulates the compound, ensuring complete solubilization and uniform bioavailability.

Why an Intermittent Dosing Schedule (5-on / 2-off)?

While some studies utilize daily (QD) dosing[3][5], continuous dual PI3K/HDAC inhibition can induce cumulative toxicities, such as diarrhea, weight loss, and thrombocytopenia—effects mirrored in early Phase 1 human trials[6]. A 5-days-on / 2-days-off schedule provides a critical "washout" period. This allows the host's gastrointestinal mucosa and hematopoietic stem cells to recover, while the tumor—which lacks homeostatic repair mechanisms—remains durably suppressed[1][2].

Step-by-Step Methodology: A Self-Validating Protocol

The following protocol integrates a Self-Validating Loop . Tumor shrinkage alone does not prove your drug worked (it could be vehicle toxicity or immune rejection). You must prove target engagement at the molecular level.

Workflow Prep Vehicle Prep 30% Captisol Model Xenograft Establishment (~100 mm³) Prep->Model Random Randomization (n=8-10/group) Model->Random Dosing Oral Gavage (PO) 5-on/2-off Schedule Random->Dosing Monitor Tumor Vol & Body Weight Dosing->Monitor PD PD Validation (p-AKT & Ac-H3) Monitor->PD

Standardized in vivo workflow for CUDC-907 xenograft studies ensuring rigorous PD validation.

Phase 1: Formulation Preparation
  • Solvent Preparation: Prepare a 30% (w/v) Captisol solution in sterile molecular-grade water. Stir continuously until completely clear.

  • Drug Solubilization: Weigh the required amount of CUDC-907 mesylate powder. Slowly add the 30% Captisol solution to achieve the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL).

  • Sonication: Sonicate the mixture in a water bath at room temperature for 10-15 minutes until no visible particulates remain. Note: Prepare fresh weekly and store at 4°C protected from light.

Phase 2: Tumor Inoculation & Randomization
  • Inoculation: Inject 1−5×106 target cells (e.g., WSU DLCL2 or SK-N-BE(2)) suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of immunodeficient mice (e.g., NOD/SCID or BALB/c nude).

  • Growth Phase: Monitor tumor growth until the average volume reaches 100–150 mm³ . Causality: Dosing before this volume risks treating unestablished microvasculature, yielding false positives.

  • Randomization: Randomize mice into Vehicle Control and CUDC-907 groups (n=8-10 per group) ensuring equal variance in starting tumor volumes.

Phase 3: Drug Administration
  • Dosing: Administer CUDC-907 (e.g., 25 mg/kg to 100 mg/kg) via oral gavage (PO) using a specialized gavage needle.

  • Schedule: Dose once daily for 5 consecutive days, followed by 2 days of rest (5-on/2-off)[1][2]. Continue for 3 to 4 cycles (21-28 days) depending on tumor burden limits.

Phase 4: Monitoring & Humane Endpoints
  • Measurement: Measure tumor dimensions using digital calipers twice weekly. Calculate volume using the formula: V=0.5×(length×width2) [1].

  • Toxicity Check: Weigh mice twice weekly. A body weight loss of >15% indicates severe toxicity, requiring an immediate dose reduction or drug holiday.

Phase 5: The Self-Validating PD Loop (Critical Step)

To verify that the observed tumor growth inhibition (TGI) is mechanistically driven by CUDC-907:

  • Tissue Harvesting: 4 to 6 hours after the final dose, euthanize 3 mice per group. Causality: This timepoint captures the peak pharmacodynamic effect of the drug before it is fully metabolized[1].

  • Processing: Snap-freeze half the tumor in liquid nitrogen for Western Blotting, and fix the other half in 10% formalin for Immunohistochemistry (IHC).

  • Biomarker Validation:

    • Probe for p-AKT (should be significantly downregulated compared to vehicle, confirming PI3K inhibition)[2].

    • Probe for Ac-H3 or H3K27ac (should be heavily upregulated, confirming HDAC inhibition)[1][2].

    • Probe for c-MYC / MYCN (should be depleted, confirming the downstream synergistic effect)[1].

If your tumors shrink but p-AKT and Ac-H3 remain unchanged, your drug is not engaging the target, and the shrinkage is likely due to off-target toxicity or vehicle effects. This self-validating loop guarantees the scientific integrity of your findings.

References

  • Dual HDAC and PI3K Inhibitor CUDC-907 Downregulates MYC and Suppresses Growth of MYC-dependent Cancers AACR Journals (Cancer Research)[Link]

  • The dual HDAC and PI3K inhibitor, CUDC‑907, inhibits tumor growth and stem‑like properties by suppressing PTX3 in neuroblastoma Spandidos Publications (International Journal of Oncology)[Link]

  • The dual HDAC-PI3K inhibitor CUDC-907 displays single-agent activity and synergizes with PARP inhibitor olaparib in small cell lung cancer National Institutes of Health (PMC)[Link]

  • Anti-tumor effects of dual PI3K-HDAC inhibitor CUDC-907 on activation of ROS-IRE1α-JNK-mediated cytotoxic autophagy in esophageal cancer National Institutes of Health (PMC)[Link]

  • CUDC907, a dual phosphoinositide-3 kinase/histone deacetylase inhibitor, promotes apoptosis of NF2 Schwannoma cells Oncotarget[Link]

  • A First-in-Man Phase 1 Study Of CUDC-907, a First-in-Class Chemically-Designed Dual Inhibitor of PI3K and HDAC in Patients Curis, Inc. (Clinical Presentation)[Link]

Sources

Application

Application Note: High-Sensitivity Cell Viability Assay Protocol Using the Dual PI3K/HDAC Inhibitor CUDC-907 (Fimepinostat)

Introduction & Mechanism of Action CUDC-907 (Fimepinostat) is a highly potent, first-in-class, orally bioavailable small molecule designed to dually inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanism of Action

CUDC-907 (Fimepinostat) is a highly potent, first-in-class, orally bioavailable small molecule designed to dually inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs)[1]. The clinical rationale for this dual inhibition stems from the well-documented oncogenic cooperation between the PI3K/AKT/mTOR signaling cascade and MYC expression. In many malignancies, inhibiting either pathway alone leads to rapid compensatory activation of the other, resulting in drug resistance[2].

By targeting both nodes simultaneously within a single molecular scaffold, CUDC-907 effectively dismantles these compensatory survival mechanisms. Mechanistically, the compound drives anti-tumor activity through parallel cascades:

  • PI3K Inhibition: Rapidly downregulates the phosphorylation of downstream targets such as AKT, rS6, and 4EBP1, leading to the suppression of anti-apoptotic proteins like Mcl-1[1],[3].

  • HDAC Inhibition: Induces accumulation of acetylated histones (e.g., H3Ace), which transcriptionally represses c-Myc and DNA damage response proteins (CHK1, Wee1), while simultaneously upregulating pro-apoptotic factors like Bim[1],[2].

This dual action culminates in profound G1/S phase cell cycle arrest and apoptosis across various aggressive malignancies, including acute myeloid leukemia (AML)[1], diffuse large B-cell lymphoma (DLBCL)[2], small cell lung cancer (SCLC)[4], and endometrial cancer[3].

MoA CUDC CUDC-907 (Fimepinostat) PI3K PI3K Pathway CUDC->PI3K Inhibits HDAC HDAC Enzymes CUDC->HDAC Inhibits AKT p-AKT / mTOR Signaling PI3K->AKT Downregulates MYC c-Myc Expression HDAC->MYC Downregulates DNA DNA Repair (CHK1, Wee1) HDAC->DNA Suppresses APOP Apoptosis & Cell Cycle Arrest AKT->APOP Promotes (via Mcl-1 loss) MYC->APOP Promotes (via Bim upregulation) DNA->APOP Promotes (via DSBs)

Mechanism of Action of CUDC-907 targeting PI3K and HDAC pathways to induce apoptosis.

Experimental Design & Rationale

To accurately quantify the cytotoxic and anti-proliferative effects of CUDC-907, an ATP-based luminescent cell viability assay (e.g., CellTiter-Glo®) is highly recommended over traditional colorimetric assays (like MTT or WST-1).

Causality of Choice: CUDC-907 exhibits extreme potency, with half-maximal inhibitory concentrations (IC50) frequently in the low nanomolar range (1–100 nM)[4],[3]. Colorimetric assays often lack the dynamic range and sensitivity required to resolve viability differences at such low concentrations. ATP quantitation provides a direct, highly sensitive, and metabolically accurate readout of viable cell numbers, making it ideal for potent epigenetic modulators.

Self-Validating System: A robust protocol must be self-validating. This workflow incorporates strict vehicle controls to isolate drug effects from solvent toxicity, positive kill controls to validate assay dynamic range, and spatial plate layouts designed to eliminate environmental artifacts.

Materials and Reagents

  • Compound: CUDC-907 (Fimepinostat), reconstituted in 100% anhydrous DMSO to a 10 mM stock. Store aliquots at -80°C to prevent freeze-thaw degradation.

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Consumables: 96-well opaque white tissue culture plates (opaque walls are mandatory to prevent luminescent signal crosstalk between adjacent wells).

  • Cell Lines: Target-specific models (e.g., MV4-11 for AML, U2932 for DLBCL, H69 for SCLC).

Detailed Step-by-Step Protocol

Workflow Seed 1. Cell Seeding (96-well plate) Incubate1 2. Incubation (24h, 37°C) Seed->Incubate1 Treat 3. CUDC-907 Treatment Incubate1->Treat Incubate2 4. Drug Exposure (48-72h) Treat->Incubate2 Assay 5. CellTiter-Glo Addition Incubate2->Assay Read 6. Luminescence Reading Assay->Read

Step-by-step workflow for the CUDC-907 cell viability assay using CellTiter-Glo.

Step 1: Cell Seeding and Plate Layout
  • Action: Harvest cells in the logarithmic growth phase. Seed 3,000–10,000 cells/well in 90 µL of complete culture medium into the inner wells of an opaque white 96-well plate.

  • Causality: Seeding density must be empirically optimized per cell line to ensure cells remain in the linear growth phase at the end of the 72-hour assay. Overconfluency leads to contact inhibition, spontaneous apoptosis, and ATP depletion, which artificially skews IC50 calculations.

  • Validation (Edge Effect Mitigation): Leave the outer perimeter wells (Row A, Row H, Column 1, Column 12) empty of cells and fill them with 100 µL of sterile PBS. This creates a hydration buffer that mitigates the "edge effect" caused by medium evaporation in the incubator, ensuring uniform osmolarity for the inner experimental wells.

Step 2: Pre-Incubation
  • Action: Incubate the seeded plate for 24 hours at 37°C, 5% CO2.

  • Causality: Allows adherent cells to attach and suspension cells to recover from handling stress, establishing a stable baseline metabolic state prior to drug exposure.

Step 3: CUDC-907 Preparation and Serial Dilution
  • Action: Prepare a 10X working stock of CUDC-907 in culture medium. Perform a 9-point, 3-fold serial dilution starting from a top concentration of 1 µM (final well concentration).

  • Causality: Because CUDC-907 is highly potent, a 3-fold dilution series capturing the 0.1 nM to 1,000 nM range is critical to generate a complete, high-resolution sigmoidal dose-response curve[4],[2].

  • Validation (Vehicle Control): Ensure the final DMSO concentration is constant across all wells (strictly ≤0.1% v/v). DMSO concentrations above 0.1% induce baseline cytotoxicity, confounding the drug's true anti-proliferative effect.

Step 4: Drug Treatment
  • Action: Add 10 µL of the 10X CUDC-907 dilutions to the 90 µL of cells. Include a vehicle control (0.1% DMSO) and a positive kill control (e.g., 1 µM Staurosporine or 10% DMSO).

  • Action: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Causality: A 72-hour exposure is optimal for epigenetic drugs like HDAC inhibitors. Unlike standard chemotherapeutics that cause immediate lytic death, epigenetic modulators require sufficient time for transcriptional reprogramming, subsequent protein depletion (e.g., c-Myc degradation), and the eventual induction of apoptosis[3],[2].

Step 5: Luminescent Assay Execution
  • Action: Remove the plate from the incubator and equilibrate it, along with the CellTiter-Glo reagent, to room temperature for 30 minutes.

  • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature across the plate will cause luminescent gradients and a high coefficient of variation (CV) between replicates, destroying data integrity.

  • Action: Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Step 6: Data Acquisition & Analysis
  • Action: Read luminescence using a microplate reader (integration time: 0.5–1 second/well).

  • Action: Normalize raw luminescence units (RLU) to the vehicle control (defined as 100% viability). Use non-linear regression in software like GraphPad Prism (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50.

Expected Results & Quantitative Data Summarization

CUDC-907 typically exhibits broad-spectrum anti-tumor activity at extremely low concentrations. The following table summarizes representative IC50 values across various cancer models based on established literature:

Cancer TypeCell Line ModelTarget Pathway DependencyExpected IC50 Range (72h)Reference
Acute Myeloid Leukemia MV4-11 (FLT3-ITD)PI3K/AKT, Mcl-11 - 10 nM[1]
Diffuse Large B-Cell Lymphoma U2932 (ABC subtype)c-Myc, PI3K2 - 20 nM[2]
Small Cell Lung Cancer H69, H82FoxM1, DSB Repair1 - 15 nM[4]
Endometrial Cancer Ishikawa, ECC1PTEN/PI3K, PR10 - 30 nM[3]

References

  • Source: nih.
  • Source: nih.
  • Source: frontiersin.
  • Source: oncotarget.

Sources

Method

Application Notes and Protocols for the Oral Administration of CUDC-907 Mesylate in Mice

Introduction: The Rationale for Oral Formulation of CUDC-907 (Fimepinostat) CUDC-907, also known as fimepinostat, is a first-in-class, orally bioavailable small molecule engineered to dually inhibit phosphoinositide 3-ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Oral Formulation of CUDC-907 (Fimepinostat)

CUDC-907, also known as fimepinostat, is a first-in-class, orally bioavailable small molecule engineered to dually inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2][3] This dual inhibition is designed to attack cancer through multiple, synergistic pathways. The PI3K/AKT/mTOR pathway is a critical signaling cascade that, when hyperactivated, promotes tumor cell proliferation and survival.[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression; their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[5][6] By targeting both pathways, CUDC-907 aims to overcome the resistance mechanisms that can arise when targeting a single pathway.[1]

The development of a robust and reproducible oral formulation is paramount for preclinical in vivo studies in mice. Oral administration, typically via gavage, allows for controlled and repeated dosing, mimicking clinical administration routes in humans.[1][2] However, CUDC-907 mesylate presents formulation challenges due to its poor solubility in aqueous solutions.[7][8] This document provides a detailed guide for researchers to prepare and administer CUDC-907 mesylate to mice effectively, ensuring consistent compound exposure and reliable experimental outcomes.

Mechanism of Action: A Dual-Pronged Attack on Cancer Signaling

CUDC-907's efficacy stems from its ability to simultaneously disrupt two of the most critical pathways in cancer cell survival and proliferation.

  • PI3K Inhibition: CUDC-907 potently inhibits class I PI3K isoforms (α, β, δ).[9][10] This action blocks the conversion of PIP2 to PIP3, preventing the activation of downstream effectors like AKT. The subsequent dephosphorylation of AKT and its targets, such as mTOR, 4EBP-1, and S6RP, leads to a shutdown of protein synthesis, cell growth, and proliferation.[4][6]

  • HDAC Inhibition: The compound also inhibits class I and II HDAC enzymes.[8][9] This leads to an accumulation of acetylated histones (e.g., H3), altering chromatin structure and reactivating the transcription of silenced tumor suppressor genes.[6] Furthermore, HDAC inhibition has been shown to downregulate critical DNA damage response proteins like CHK1 and Wee1, and the oncoprotein MYC.[5][6][11]

The synergy between PI3K and HDAC inhibition results in a more profound anti-tumor effect than either inhibitor alone, leading to enhanced apoptosis, cell cycle arrest, and suppression of oncogenic signaling.[1][12]

G cluster_PI3K PI3K Pathway cluster_HDAC HDAC Pathway CUDC907 CUDC-907 (Fimepinostat) PI3K PI3K CUDC907->PI3K Inhibits HDAC HDAC CUDC907->HDAC Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Histones Histone Acetylation HDAC->Histones MYC MYC Oncogene HDAC->MYC TumorSuppressors Tumor Suppressor Gene Expression Histones->TumorSuppressors Apoptosis Apoptosis TumorSuppressors->Apoptosis MYC->Proliferation_Survival Promotes

Caption: Dual inhibitory mechanism of CUDC-907 on PI3K and HDAC pathways.

Materials and Reagents

Material/ReagentSupplier ExampleNotes
CUDC-907 Mesylate (Fimepinostat)MedChemExpress, Selleck ChemicalsPurity ≥98%. Store at -20°C.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichRequired for initial stock solution preparation.
Captisol®, 30% (w/v) in waterCydex PharmaceuticalsA commonly used and effective solubilizing agent.[11]
Tween® 80 (Polysorbate 80)Sigma-AldrichSurfactant to improve suspension stability.[5][13]
Ethanol, 200 proofDecon LabsUsed in some aqueous vehicle formulations.[5][13]
Sterile Water for Injection, USPVariousEnsure sterility for in vivo use.
Polyethylene Glycol 300 (PEG300)Sigma-AldrichAlternative co-solvent.
Sterile 1.5 mL microcentrifuge tubesVariousFor stock solution preparation.
Sterile 15 mL or 50 mL conical tubesVariousFor preparation of the final dosing formulation.
Oral gavage needles (20-22 gauge, straight or curved)VariousSelect size appropriate for the age and weight of the mice.
1 mL syringesVariousFor accurate volume administration.
Vortex mixerVarious
Ultrasonic bath (sonicator)VariousRecommended to aid dissolution.[7][14]

Experimental Protocols

PART 1: Preparation of CUDC-907 Oral Formulation

Given CUDC-907's poor aqueous solubility, a multi-step process involving a solubilizing agent or a suspension vehicle is necessary. Below are two field-proven protocols. The choice of vehicle can depend on the required dose concentration and institutional guidelines.

This protocol utilizes Captisol®, a modified cyclodextrin, which is highly effective at solubilizing hydrophobic compounds. It has been successfully used in preclinical studies with CUDC-907.[11]

  • Prepare CUDC-907 Powder: Allow the vial of CUDC-907 mesylate powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate Required Mass: Determine the total mass of CUDC-907 needed based on the number of mice, the target dose (e.g., 100 mg/kg), the average mouse weight (e.g., 20 g), and the dosing volume (e.g., 100 µL or 0.1 mL).

    • Example Calculation: For 10 mice at 100 mg/kg, each weighing 20g:

      • Dose per mouse = 100 mg/kg * 0.02 kg = 2 mg

      • Concentration needed = 2 mg / 0.1 mL = 20 mg/mL

      • Total volume needed (with overage) ≈ 1.5 mL

      • Total CUDC-907 needed = 20 mg/mL * 1.5 mL = 30 mg

  • Dissolution: Weigh the calculated amount of CUDC-907 and place it into a sterile conical tube. Add the required volume of 30% Captisol® vehicle.

  • Solubilization: Vortex the mixture vigorously for 2-3 minutes. If complete dissolution is not achieved, place the tube in an ultrasonic bath for 5-10 minutes.[7] The final solution should be clear.

  • Storage: Prepare the formulation fresh on the day of dosing. If short-term storage is required, protect from light and store at 4°C for no more than 24 hours.

This protocol is an alternative for creating a homogenous suspension, often used when Captisol is unavailable.[5][13]

  • Prepare High-Concentration Stock: Dissolve a known quantity of CUDC-907 in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 100 mg/mL). Warming the tube to 37°C can aid dissolution.[7]

  • Prepare the Vehicle: In a separate sterile conical tube, prepare the final vehicle. A common composition is 3% ethanol and 1% Tween® 80 in sterile water.[5][13] For example, to make 10 mL of vehicle, combine 0.3 mL of 200 proof ethanol, 0.1 mL of Tween® 80, and 9.6 mL of sterile water.

  • Create the Suspension: While vortexing the vehicle, slowly add the required volume of the CUDC-907/DMSO stock solution to achieve the final desired concentration.

    • Causality Note: Adding the DMSO stock to the vortexing aqueous phase is critical. This rapid dilution causes the compound to precipitate into fine particles, and the Tween® 80 acts as a surfactant to keep these particles suspended, preventing aggregation.

  • Homogenize: Continue to vortex for at least 5 minutes to ensure a uniform suspension. Use of an ultrasonic processor can further improve homogeneity.[14]

  • Administration: This formulation is a suspension. It is essential to vortex the suspension thoroughly immediately before drawing each dose into the syringe to ensure the mouse receives the correct amount of the compound.

Caption: Workflow for preparing CUDC-907 oral formulations.

PART 2: Oral Administration Protocol in Mice

Oral gavage is a standard method for delivering precise volumes of a liquid formulation directly into the stomach of a mouse.

  • Animal Handling: Acclimatize mice to handling for several days before the start of the experiment to reduce stress. Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dose Calculation and Preparation: Weigh each mouse on the day of dosing. Calculate the specific volume of the CUDC-907 formulation to be administered to each mouse based on its body weight and the formulation concentration.

    • Dosing Volume Guideline: The typical maximum oral gavage volume for a mouse is 10 mL/kg. For a 20-25 g mouse, this corresponds to 200-250 µL. A volume of 100 µL is common and well-tolerated.

  • Dose Preparation: If using a suspension (Protocol B), vortex the stock formulation vigorously. Immediately draw the calculated volume into a 1 mL syringe fitted with an appropriately sized oral gavage needle. Ensure there are no air bubbles.

  • Mouse Restraint: Gently but firmly restrain the mouse. The optimal position is to have the head and body in a straight line to facilitate the passage of the gavage needle.

  • Gavage Administration:

    • Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus.

    • The needle should pass with minimal resistance. If resistance is felt, withdraw immediately and reposition. Do not force the needle , as this can cause perforation of the esophagus or trachea.

    • Once the needle is in the stomach (the tip will be just past the diaphragm), slowly depress the syringe plunger to deliver the formulation.

    • Smoothly withdraw the needle.

  • Post-Dosing Monitoring: Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-administration. Monitor body weight daily, as weight loss can be an indicator of toxicity.[5] Some studies have noted reversible body weight loss at higher doses (e.g., 150 mg/kg), which may necessitate a break in treatment.[5]

Dosing and Scheduling Considerations

The dose and schedule for CUDC-907 can vary significantly depending on the tumor model and experimental goals.

Dose Range (mg/kg)Dosing ScheduleCancer Model ExamplesReference(s)
10 - 25DailyGlioblastoma, Schwannoma[2][15]
50 - 100DailyB-cell Lymphoma, Acute Myeloid Leukemia[5][9][11]
100 - 150Intermittent (e.g., 8 days on, 4 days off)Acute Myeloid Leukemia[5][13]
70DailySmall Cell Lung Cancer[16]
300Three times a weekHepatocellular Carcinoma[17]

Self-Validating System: Researchers should always conduct a pilot tolerability study with a small cohort of mice before initiating a large-scale efficacy experiment. This involves administering the chosen dose and vehicle to determine if there are any acute toxicities or significant weight loss. The vehicle-only control group is essential in the main study to confirm that any observed effects are due to CUDC-907 and not the formulation components.

References

  • Dai, Y., et al. (2017). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. Oncotarget, 8(26), 42049–42063. [Link]

  • Sun, H., et al. (2021). The dual HDAC-PI3K inhibitor CUDC-907 displays single-agent activity and synergizes with PARP inhibitor olaparib in small cell lung cancer. Cell Death & Disease, 12(1), 86. [Link]

  • Al-Mansour, F., et al. (2023). Characterization of the HDAC/PI3K inhibitor CUDC-907 as a novel senolytic. Aging, 15(7), 2419–2436. [Link]

  • Joo, W. D., et al. (2022). Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo. Frontiers in Oncology, 12, 949753. [Link]

  • Das, S., et al. (2022). Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth. Cancers, 14(4), 1039. [Link]

  • Younes, A., et al. (2016). A phase 1 study of the dual histone deacetylase and phosphoinositide 3-kinase inhibitor CUDC-907 in relapsed or refractory lymphoma and multiple myeloma. The Lancet Oncology, 17(5), 622-631. [Link]

  • Sun, H., et al. (2017). Dual HDAC and PI3K Inhibitor CUDC-907 Downregulates MYC and Suppresses Growth of MYC-dependent Cancers. Molecular Cancer Therapeutics, 16(2), 265-276. [Link]

  • Li, Y., et al. (2022). Fimepinostat is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC. Journal of Experimental & Clinical Cancer Research, 41(1), 169. [Link]

  • Wang, Y., et al. (2023). The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma. International Journal of Molecular Medicine, 52(6), 113. [Link]

  • Liao, W., et al. (2021). Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening. Frontiers in Cell and Developmental Biology, 9, 746864. [Link]

  • ResearchGate. (2023). Fimepinostat is an effective SCLC treatment in vivo. [Scientific Diagram]. Retrieved from [Link]

  • Curis, Inc. (2014). A First-in-Man Phase 1 Study Of CUDC-907, a First-in-Class Chemically-Designed Dual Inhibitor of PI3K and HDAC in Patients. [Link]

  • Curis, Inc. (n.d.). Fimepinostat. Retrieved from [Link]

  • Wang, Y., et al. (2023). The dual HDAC and PI3K inhibitor, CUDC‑907, inhibits tumor growth and stem‑like properties by suppressing PTX3 in neuroblastoma. Spandidos Publications. [Link]

  • Mistry, A. S., et al. (2020). The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia. Haematologica, 105(3), 711–723. [Link]

  • Brosius, S. N., et al. (2022). CUDC907, a dual phosphoinositide-3 kinase/histone deacetylase inhibitor, promotes apoptosis of NF2 Schwannoma cells. Oncotarget, 13, 107-120. [Link]

Sources

Application

Application Note: Profiling Apoptosis and Cell Cycle Arrest with CUDC-907 Mesylate (Fimepinostat)

Executive Summary & Scientific Rationale CUDC-907 (fimepinostat) is a rationally designed, first-in-class small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

CUDC-907 (fimepinostat) is a rationally designed, first-in-class small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes[1]. In oncology drug development, targeting a single signaling node often leads to acquired resistance via compensatory pathways. By simultaneously inhibiting Class I PI3K isoforms and Class I/II HDACs, CUDC-907 synergistically dismantles tumor survival networks, making it a highly potent agent against hematological malignancies and solid tumors[1][2].

This application note provides researchers with authoritative, field-proven protocols for evaluating the two primary phenotypic endpoints of CUDC-907 treatment: cell cycle arrest and apoptosis .

Mechanism of Action: The Causality of Dual Inhibition

To properly design an assay, one must understand the causality behind the expected cellular responses. CUDC-907 does not merely induce generalized cytotoxicity; it drives a highly specific collapse of oncogenic signaling[3]:

  • PI3K Inhibition: Rapidly blocks the phosphorylation of downstream targets such as AKT, mTOR, and 4EBP1, effectively starving the cell of survival and proliferative signals[1][2].

  • HDAC Inhibition: Causes an accumulation of acetylated histones, which directly modulates gene transcription. This leads to the profound downregulation of the MYC oncogene and the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A)[1][4].

The convergence of c-Myc depletion and p21 accumulation forces the cell out of its normal replication cycle (causing G1/S or G2/M arrest, depending on the tissue origin) and triggers both intrinsic and extrinsic apoptotic cascades via caspase and PARP cleavage[5][6].

MOA CUDC CUDC-907 (Fimepinostat) PI3K PI3K Pathway (Inhibited) CUDC->PI3K HDAC HDAC 1/2/3/10 (Inhibited) CUDC->HDAC AKT p-AKT / mTOR (Decreased) PI3K->AKT AcH3 Acetylated Histones (Increased) HDAC->AcH3 MYC c-Myc Expression (Downregulated) AKT->MYC AcH3->MYC P21 p21 (CDKN1A) (Upregulated) AcH3->P21 Apoptosis Apoptosis (Caspase/PARP Cleavage) MYC->Apoptosis CellCycle Cell Cycle Arrest (G1/S or G2/M) MYC->CellCycle P21->CellCycle

Mechanism of CUDC-907: Dual PI3K/HDAC inhibition driving apoptosis and cell cycle arrest.

Experimental Design: Building a Self-Validating System

A robust experimental design must account for the highly interconnected nature of kinase and epigenetic signaling. To establish a self-validating system , researchers must not only measure the terminal phenotypic endpoints but simultaneously verify upstream target engagement.

  • Orthogonal Readouts: Pair flow cytometry (to quantify apoptosis/arrest) with Western blotting (to confirm the molecular drivers like cleaved caspase-3 and p21)[5].

  • Pharmacological Controls: Utilize single-agent controls (e.g., BKM-120 for PI3K and panobinostat for HDAC) alongside CUDC-907. This proves that the observed apoptosis is definitively driven by the synergistic dual-inhibition rather than off-target toxicity[1].

  • Kinetic Profiling: PI3K inhibition is rapid (observable via p-AKT reduction within 1–2 hours), while HDAC-mediated transcriptional changes (e.g., c-Myc downregulation) require 16–24 hours[1][2]. Assays should be timed accordingly.

Quantitative Data Summary: Expected Baselines

The following table summarizes the expected phenotypic outcomes of CUDC-907 across various validated cancer models to help establish baseline assay parameters.

Cancer ModelCUDC-907 DosePrimary Cell Cycle ArrestKey Apoptotic MarkersReference
Diffuse Large B-Cell Lymphoma10 – 100 nMG1/S PhaseCleaved Caspase 3, PARP[1]
Hepatocellular Carcinoma5 – 60 nMG2/M PhaseCleaved Caspase 3, PARP[5]
Endometrial Cancer10 – 50 nMG1/S PhaseCleaved PARP[2]
Acute Myeloid Leukemia10 – 100 nMG1 PhaseCleaved Caspase 3, Bim[3]
Small Cell Lung Cancer10 – 50 nMG1/S PhaseCleaved Caspase 3/7[7]
Schwannoma100 nMS-Phase ReductionCleaved Caspase 3/7[8]

Detailed Experimental Protocols

Workflow Seed 1. Seed Cells (1-2 x 10^5/well) Treat 2. CUDC-907 Treatment (Dose-response, 24-48h) Seed->Treat Harvest 3. Harvest Cells (Trypsinize & Wash) Treat->Harvest Split1 Annexin V / PI Staining Harvest->Split1 Split2 Ethanol Fixation & PI/RNase Staining Harvest->Split2 Split3 Protein Extraction (RIPA Buffer) Harvest->Split3 FACS1 Flow Cytometry (Apoptosis) Split1->FACS1 FACS2 Flow Cytometry (Cell Cycle) Split2->FACS2 WB Western Blot (Mechanistic Markers) Split3->WB

Workflow for orthogonal validation of CUDC-907 induced apoptosis and cell cycle arrest.
Protocol A: Annexin V / Propidium Iodide (PI) Apoptosis Assay

Causality Check: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows differentiation between cytostatic and cytotoxic drug effects[3][5].

  • Cell Seeding: Seed 1×105 to 2×105 cells per well in a 6-well plate. Incubate overnight at 37°C to allow adherence.

  • Treatment: Treat cells with a dose-response gradient of CUDC-907 (e.g., 0, 10, 30, and 100 nM) using DMSO as a vehicle control (final DMSO concentration <0.1%). Incubate for 24 to 36 hours[5].

  • Harvesting: Collect both the culture medium (containing floating apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Protocol B: PI/RNase Cell Cycle Analysis

Causality Check: Ethanol fixation dehydrates the cell, permeabilizing the membrane to allow PI to reach the nucleus while preserving cellular morphology. Because PI intercalates into double-stranded RNA as well as DNA, RNase A treatment is strictly required to ensure the fluorescence signal is stoichiometrically proportional only to DNA content (differentiating G0/G1, S, and G2/M phases)[5][6].

  • Harvesting & Fixation: Harvest cells as described above (Protocol A, Step 3). Resuspend the pellet in 0.5 mL of cold PBS.

  • Permeabilization: While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight)[6].

  • Washing: Centrifuge at 500 x g for 5 minutes to remove the ethanol. Wash the pellet twice with cold PBS.

  • RNase Treatment & Staining: Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer (containing 50 µg/mL PI and 100 µg/mL RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze via flow cytometry using a low flow rate to minimize doublet formation. Use doublet discrimination gating (FSC-A vs. FSC-H and PI-A vs. PI-W) before analyzing the cell cycle histogram.

Protocol C: Mechanistic Validation via Western Blotting

Causality Check: Validates the molecular drivers of the flow cytometry phenotypes, proving that CUDC-907 hit its intended targets[1][2].

  • Lysis: Lyse a parallel set of CUDC-907 treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & Separation: Quantify protein using a BCA assay. Load 20–30 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Target Probing: Transfer to a PVDF membrane and probe for:

    • PI3K Engagement: p-AKT (Thr308/Ser473), p-mTOR.

    • HDAC Engagement: Acetyl-Histone H3 (Ac-H3).

    • Cell Cycle/Apoptosis Drivers: c-Myc, p21, Cleaved Caspase-3, and Cleaved PARP[1][5].

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize via enhanced chemiluminescence (ECL).

References

  • Title: Dual inhibition of histone deacetylases and phosphoinositide 3-kinase enhances therapeutic activity against B cell lymphoma Source: Oncotarget URL
  • Title: Therapeutic Potential of CUDC-907 (Fimepinostat)
  • Title: Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo Source: Frontiers in Oncology URL
  • Title: Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia Source: Haematologica URL
  • Source: PMC (National Institutes of Health)
  • Title: Fimepinostat Promotes Apoptosis and Decreases Cytokine Secretion in NF2-Related Human Schwannoma Cells Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • Title: CUDC-907 induces G1 cell-cycle arrest, CDKN1A/p21 expression, and apoptosis Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing CUDC-907 Mesylate Solubility in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to transition CUDC-907 (fimepinostat) from in vitro assays to in vivo models.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to transition CUDC-907 (fimepinostat) from in vitro assays to in vivo models. CUDC-907 is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) (1[1]). While highly effective in preclinical models of various malignancies, such as neuroblastoma (2[2]), its inherent lipophilicity and molecular weight (508.6 Da) demand strict adherence to formulation thermodynamics.

Below is a comprehensive troubleshooting guide and self-validating protocol set to ensure your dosing vehicles remain stable, clear, and biologically active.

Part 1: Troubleshooting Guide & FAQs

Q: My CUDC-907 mesylate precipitates immediately upon adding PBS or saline. What went wrong? A: Order of addition is critical. CUDC-907 will crash out of solution if exposed to high-polarity aqueous environments before being fully stabilized by co-solvents or surfactants. Causality: The hydrophobic core of fimepinostat requires a transition gradient of dielectric constants. You must dissolve the powder completely in 100% anhydrous DMSO first, then add intermediate-polarity co-solvents (like PEG300 or PEG400), followed by a surfactant (Tween 80), and only then add the aqueous buffer dropwise while vortexing (3[3]).

Q: The solution becomes cloudy after adding Tween 80. How do I fix this? A: Incomplete mixing or cold reagents. Ensure that each component is mixed until optically clear before adding the next. Tween 80 is highly viscous; if it is not thoroughly integrated with the DMSO/PEG mixture, localized micelles will form, trapping the drug and causing turbidity. Solution: Warm the mixture to 37°C in a water bath and sonicate for 5–10 minutes before proceeding to the aqueous phase.

Q: Can I store the final aqueous working solution for multi-day dosing? A: No. Aqueous solutions of CUDC-907 mesylate are prone to both thermodynamic precipitation and gradual hydrolysis over time. Best Practice: Store the master stock in 100% DMSO at -80°C (stable for up to 1 year) (1[1]). Prepare the final aqueous formulation fresh daily and use it immediately (4[4]).

Q: What is the maximum solubility of CUDC-907 in pure DMSO? A: CUDC-907 is highly soluble in anhydrous DMSO, reaching up to 62.5 mg/mL (~122.9 mM) (5[5]). However, moisture-contaminated DMSO will drastically reduce this capacity. Always use fresh, anhydrous, sterile-filtered DMSO.

Q: I cannot use 10% DMSO in my in vivo model due to toxicity. Are there alternative vehicles? A: Yes. Cyclodextrin-based formulations are excellent alternatives that reduce the need for high DMSO concentrations. Studies have successfully utilized 30% Captisol (Sulfobutyl ether-beta-cyclodextrin, SBE-β-CD) (6[6]) or 16% 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) combined with 40% PEG400 (7[7]). Cyclodextrins form inclusion complexes with the hydrophobic moieties of CUDC-907, shielding them from the aqueous environment and enhancing apparent solubility without the localized toxicity of high DMSO.

Part 2: Quantitative Data & Vehicle Efficacy

Table 1: Validated Formulation Vehicles for CUDC-907 Mesylate

Vehicle CompositionValidated ConcentrationApplicationPreparation Notes
100% Anhydrous DMSO Up to 62.5 mg/mLIn vitro stockStore at -80°C; avoid moisture exposure (5[5]).
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 3.3 mg/mLIn vivo (IP/IV/PO)Add sequentially; mix until clear at each step (3[3]).
30% Captisol (SBE-β-CD) in ddH2O Model DependentIn vivo (PO/IV)Requires continuous stirring/sonication at 37°C (6[6]).
40% PEG400 + 16% HP-β-CD + 44% ddH2O 2.5 mg/mLIn vivo (PO)Pre-dissolve HP-β-CD in water before mixing (7[7]).

Part 3: Self-Validating Experimental Protocols

Protocol A: The Co-Solvent Step-Down Method (Standard)

Mechanism: This protocol gradually steps down the solvent hydrophobicity, preventing the drug from experiencing a sudden polarity shock.

  • Master Stock: Weigh CUDC-907 mesylate powder and dissolve in 100% anhydrous DMSO to achieve a 10x concentration (e.g., 33 mg/mL). Vortex and sonicate until completely clear.

  • PEG Addition: Add PEG300 (or PEG400) to reach 40% of the final desired volume. Vortex vigorously for 2 minutes. Validation Check: The solution must remain 100% transparent. If cloudy, sonicate at 37°C.

  • Surfactant Addition: Add Tween 80 to reach 5% of the final volume. Pipette up and down repeatedly due to high viscosity, then vortex.

  • Aqueous Phase: Slowly add Saline or ddH2O (45% of final volume) dropwise while continuously vortexing the tube.

  • Final Check: The resulting working solution (e.g., 3.3 mg/mL) should be clear and must be administered to the model immediately (4[4]).

Protocol B: The Cyclodextrin Inclusion Method (Low Toxicity)

Mechanism: Captisol (SBE-β-CD) creates a hydrophilic exterior shell around the lipophilic drug molecule, allowing it to dissolve in purely aqueous buffers without precipitating (6[6]).

  • Vehicle Prep: Dissolve Captisol powder in ddH2O or PBS to create a 30% (w/v) solution. Stir magnetically until completely clear.

  • Drug Integration: Add CUDC-907 mesylate powder directly to the 30% Captisol solution.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mechanical energy and mild heat drive the thermodynamic inclusion of the drug into the cyclodextrin cavity.

  • Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter prior to in vivo administration.

Part 4: Formulation Logic Visualization

G Start Start: CUDC-907 Mesylate Powder DissolveDMSO Step 1: Dissolve in 100% Anhydrous DMSO Start->DissolveDMSO CheckClear1 Is the solution clear? DissolveDMSO->CheckClear1 Sonicate Action: Sonicate / Warm to 37°C CheckClear1->Sonicate No ChooseVehicle Step 2: Choose Vehicle System CheckClear1->ChooseVehicle Yes Sonicate->CheckClear1 Cosolvent Co-solvent System (PEG300 + Tween 80) ChooseVehicle->Cosolvent Cyclodextrin Cyclodextrin System (30% Captisol or HP-β-CD) ChooseVehicle->Cyclodextrin AddPEG Add PEG300/400 & Mix Cosolvent->AddPEG AddCD Add pre-dissolved CD in Buffer Cyclodextrin->AddCD AddTween Add Tween 80 & Mix AddPEG->AddTween AddAq1 Add Aqueous Buffer (Dropwise) AddTween->AddAq1 Final Clear Working Solution (Use Immediately) AddAq1->Final AddCD->Final

Logical formulation workflow for CUDC-907 mesylate in aqueous vehicles.

References

  • Title: Fimepinostat | Apoptosis | PI3K | HDAC Source: TargetMol URL
  • Title: Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth Source: MDPI URL
  • Title: Fimepinostat (CUDC-907)
  • Title: Fimepinostat | Apoptosis | PI3K | HDAC (Formulation Calculator)
  • Title: Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo Source: Frontiers in Oncology URL
  • Title: CUDC-907 HDAC, PI3 Kinase 27616-2 Source: BPS Bioscience URL
  • Title: CUDC907, a dual phosphoinositide-3 kinase/histone deacetylase inhibitor, promotes apoptosis of NF2 Schwannoma cells Source: PMC / NIH URL

Sources

Optimization

Technical Support Center: Troubleshooting CUDC-907 (Fimepinostat) Mesylate Precipitation in Cell Culture Media

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals encountering solubility and precipitation challenges when working with CUDC-907 m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals encountering solubility and precipitation challenges when working with CUDC-907 mesylate (Fimepinostat) in in vitro cell culture assays.

CUDC-907 is a highly potent, orally bioavailable dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes[1]. While its dual-action mechanism makes it a powerful tool for oncology research, its complex molecular structure renders it highly hydrophobic, frequently leading to compound precipitation ("crashing out") when introduced to aqueous cell culture media[2].

Part 1: Physicochemical Profile & Mechanistic Causality

To troubleshoot precipitation, we must first understand the physical chemistry of the molecule and its biological targets. CUDC-907 disrupts cancer networks by inhibiting the PI3K/AKT/mTOR pathway and suppressing c-Myc function via HDAC inhibition[3].

Table 1: CUDC-907 Mesylate Chemical & Solubility Profile
PropertySpecification / Value
Molecular Weight 508.6 Da (Free base)[4]
Primary Targets PI3K (α, β, γ, δ) and pan-HDAC (Classes I & II)[5]
Solubility (DMSO) ≥ 25.5 mg/mL (~50 mM) to 62.5 mg/mL (~122.9 mM)[1][2]
Solubility (Aqueous/H₂O) Insoluble[2]
Storage (Stock Solution) -80°C (up to 1 year in DMSO); avoid repeated freeze-thaw cycles[1]
Mechanism of Action

Understanding the downstream effects of CUDC-907 is critical. If the compound precipitates, the effective concentration drops, leading to incomplete target inhibition and skewed phenotypic data (e.g., failure to downregulate c-Myc or Mcl-1)[6].

MoA CUDC CUDC-907 (Fimepinostat) PI3K PI3K Pathway CUDC->PI3K Inhibits HDAC HDAC Enzymes CUDC->HDAC Inhibits AKT AKT / mTOR PI3K->AKT MYC c-Myc HDAC->MYC BIM Bim (Pro-apoptotic) HDAC->BIM Prevents repression MCL1 Mcl-1 (Anti-apoptotic) AKT->MCL1 APOP Apoptosis & G2/M Arrest MYC->APOP MCL1->APOP BIM->APOP

Mechanism of Action: CUDC-907 dual inhibition of PI3K and HDAC driving cancer cell apoptosis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does CUDC-907 precipitate immediately upon addition to my cell culture media? A: This is driven by a thermodynamic phenomenon known as localized supersaturation (or the Ouzo effect). CUDC-907 is highly soluble in polar aprotic solvents like DMSO but completely insoluble in water[2]. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media, the DMSO rapidly diffuses into the water. For a fraction of a second, the local concentration of CUDC-907 in that micro-volume exceeds its aqueous solubility limit, causing it to instantly nucleate and form insoluble microcrystals[7].

Q2: I need to test a dose-response curve from 10 nM to 10 µM. How do I prevent precipitation across different concentrations? A: The most common mistake researchers make is performing serial dilutions of the drug directly in the culture media. This causes the final DMSO concentration to vary across your wells, introducing solvent-toxicity artifacts, and increases the risk of precipitation at the highest doses. Instead, you must create Intermediate Stocks in 100% DMSO . By doing this, you ensure that you are always adding the exact same volume of DMSO to your media, keeping the final DMSO concentration constant (typically 0.1%)[7].

Q3: Does the temperature of the media matter when adding the compound? A: Absolutely. Solubility is highly temperature-dependent. Adding a room-temperature (or worse, freshly thawed cold) DMSO stock into 4°C media will almost guarantee precipitation. Always pre-warm your complete culture media to 37°C before adding the CUDC-907 intermediate stocks.

Q4: Does the presence of Fetal Bovine Serum (FBS) affect CUDC-907 solubility? A: Yes. Serum proteins (like albumin) act as hydrophobic carriers. Adding CUDC-907 to serum-free media is much more likely to result in precipitation compared to media supplemented with 5-10% FBS. If your assay requires serum starvation (e.g., 0.5% FBS)[1], you must be exceptionally careful with your mixing technique (see protocol below).

Part 3: Self-Validating Experimental Protocol

To ensure data integrity and prevent precipitation, follow this standardized methodology for preparing CUDC-907 treatments.

Table 2: Intermediate Dilution Scheme (Targeting 0.1% Final DMSO)

Rule of thumb: Always maintain a 1:1000 dilution factor from your intermediate stock to your final media volume.

Target Final Conc. (in Media)Intermediate Stock Req. (in 100% DMSO)Volume of Int. StockVolume of Pre-warmed MediaFinal DMSO %
10 µM 10 mM1.0 µL999 µL0.1%
5 µM 5 mM1.0 µL999 µL0.1%
1 µM 1 mM1.0 µL999 µL0.1%
0.1 µM 100 µM1.0 µL999 µL0.1%
Vehicle Control 100% DMSO (No drug)1.0 µL999 µL0.1%
Step-by-Step Methodology

Step 1: Master Stock Preparation & Verification

  • Reconstitute CUDC-907 mesylate powder in 100% anhydrous DMSO to create a 10 mM Master Stock.

  • Self-Validation Check: Inspect the tube under a light source. The solution must be completely clear. If micro-particles are visible, warm the tube at 37°C for 10 minutes and sonicate briefly in a water bath until fully clarified[2].

Step 2: Intermediate Stock Generation

  • Using a V-bottom 96-well plate or PCR tubes, perform your serial dilutions using 100% DMSO as the diluent to create the intermediate concentrations listed in Table 2.

Step 3: Media Pre-Warming

  • Aliquot the required volume of complete cell culture media (e.g., RPMI or DMEM + FBS) into a sterile tube or reservoir.

  • Incubate the media in a 37°C water bath for at least 15 minutes.

Step 4: Dropwise Addition & Kinetic Mixing

  • Create a vortex in the pre-warmed media by gently swirling the tube (or using a vortex mixer on a very low setting).

  • While the media is moving, add the Intermediate Stock dropwise directly into the center of the liquid (avoiding the plastic walls).

  • Causality Note: The kinetic energy of the swirling media rapidly disperses the DMSO, preventing the localized supersaturation that causes precipitation.

Step 5: Visual Quality Control (QC)

  • Before applying the treated media to your cells, place an aliquot (e.g., 100 µL) into a clear 96-well plate and view it under an inverted phase-contrast microscope at 10x or 20x magnification.

  • Self-Validation Check: Look for dark, irregular crystals or needle-like structures. If the field is clear, proceed to treat your plated cells[8].

Workflow Stock 1. Master Stock (10 mM in 100% DMSO) Inter 2. Intermediate Stocks (Serial Dilution in DMSO) Stock->Inter Dilute Mix 4. Dropwise Addition (Vortexing/Swirling) Inter->Mix 1 µL per 1 mL Media 3. Pre-warmed Media (37°C, +FBS) Media->Mix Base Cells 5. Cell Treatment (Final DMSO ≤ 0.1%) Mix->Cells Apply

Optimal workflow for preparing CUDC-907 cell culture media to prevent localized precipitation.

References

  • National Institutes of Health (PMC). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. Retrieved from:[Link]

  • Frontiers in Oncology. Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening. Retrieved from: [Link]

  • ResearchGate. Questions with answers in DMSO | Science topic. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing CUDC-907 (Fimepinostat) for Long-Term Cell Assays

Welcome to the Application Scientist Support Center for CUDC-907 in vitro assay optimization. CUDC-907 (Fimepinostat) is a potent, orally bioavailable dual inhibitor targeting Class I PI3K and pan-HDAC enzymes[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for CUDC-907 in vitro assay optimization. CUDC-907 (Fimepinostat) is a potent, orally bioavailable dual inhibitor targeting Class I PI3K and pan-HDAC enzymes[1]. While short-term (48–72h) viability assays are straightforward, long-term assays (7–14 days)—such as colony formation or prolonged drug-exposure models—present unique challenges. The dual mechanism of action often leads to cumulative toxicity, requiring careful concentration titration and media management to separate cytostatic effects from acute cytotoxicity.

Mechanism of Action & Causality

Understanding why CUDC-907 behaves the way it does is critical for assay design. By simultaneously inhibiting PI3K and HDAC, CUDC-907 blocks the PI3K-AKT-mTOR survival pathway while epigenetically suppressing c-Myc and altering the Bcl-2 family balance (downregulating the pro-survival protein Mcl-1 and upregulating the pro-apoptotic protein Bim)[2][3]. In long-term cultures, this dual blockade rapidly depletes cellular reserves, leading to ROS accumulation, DNA damage (indicated by γH2AX), and cytotoxic autophagy[2][4].

G CUDC CUDC-907 (Fimepinostat) PI3K PI3K Class I CUDC->PI3K Inhibits HDAC Pan-HDAC (1,2,3,6,10) CUDC->HDAC Inhibits AKT AKT / mTOR Pathway PI3K->AKT Blocks MYC c-Myc Downregulation HDAC->MYC Suppresses APOP Apoptosis (Bim up, Mcl-1 down) AKT->APOP Triggers MYC->APOP Sensitizes

CUDC-907 dual inhibition of PI3K and HDAC pathways leading to apoptosis.

Quantitative Data: Baseline 72-Hour IC50 Values

Before designing a 14-day assay, you must establish the 72-hour baseline. Below is a summary of typical IC50 values across various malignancies to guide your initial dose-finding.

Cancer TypeCell Line Examples72h IC50 RangeKey Mechanistic ObservationSource
Acute Myeloid Leukemia (AML) MOLM-13, CTS12.4 nM – 73.7 nMRapid apoptosis via Mcl-1/Bim axis[2]
Pancreatic Adenocarcinoma Aspc-1, PANC-16.7 nM – 54.5 nMHDAC6 suppression downregulates c-Myc[3]
Neuroblastoma SK-N-BE(2), IMR325.5 nM – 46.2 nMDownregulates MYCN expression[5]
Endometrial Cancer ECC1, Ishikawa~20.0 nMRe-sensitizes tumors to progestin[6]
B-Cell Lymphoma DOHH2, RL, SuDHL41.0 nM – 15.0 nMHighly sensitive due to c-Myc dependence[1]
Troubleshooting & FAQs

Q1: How do I translate 72-hour IC50 values to a 14-day colony formation or long-term viability assay? A1: Because CUDC-907 exerts cumulative epigenetic and metabolic stress, the 72-hour IC50 is usually lethal in a 14-day assay. As a rule of thumb, start your long-term dose titration at 1/10th to 1/5th of the established 72-hour IC50 . For example, if your 72h IC50 in PANC-1 cells is 50 nM[3], your long-term assay concentrations should range from 5 nM to 10 nM. This prevents acute apoptosis and allows you to observe long-term cytostatic effects or acquired resistance.

Q2: My cells undergo rapid apoptosis within 48 hours instead of long-term growth arrest. What is causing this acute toxicity? A2: Acute toxicity is driven by the HDAC-inhibitory component of CUDC-907. While PI3K inhibition is primarily cytostatic, pan-HDAC inhibition causes rapid accumulation of reactive oxygen species (ROS) and DNA damage, triggering the IRE1α-JNK-CHOP apoptotic cascade[4]. Furthermore, CUDC-907 actively downregulates the pro-survival protein Mcl-1 while upregulating pro-apoptotic Bim[2]. If you observe massive cell death before Day 3, your concentration is too high. Reduce the dose and ensure your cell seeding density is optimized (too low density exacerbates drug toxicity).

Q3: What is the optimal media replacement strategy for CUDC-907 to maintain stable selective pressure over 14 days? A3: CUDC-907 is a small molecule that can be metabolized by cells and may degrade in aqueous culture media at 37°C. To maintain constant selective pressure without causing solvent toxicity, replace the culture media with freshly prepared CUDC-907 every 48 to 72 hours . Crucially, ensure the final DMSO concentration remains constant across all wells (including vehicle controls) and never exceeds 0.1% (v/v) to prevent baseline solvent toxicity.

Q4: How can I validate that both PI3K and HDAC pathways are being inhibited at these lower, long-term concentrations? A4: A robust experimental design must be self-validating. Do not rely solely on phenotypic viability readouts. Set up a parallel 6-well plate treated with your long-term CUDC-907 concentrations. Harvest lysates at Day 3 and Day 7. Perform Western blotting to probe for p-AKT (T308/S473) to confirm PI3K inhibition, and acetylated Histone H3 (H3Ace) or c-Myc to confirm HDAC inhibition[2][3][6]. If these biomarkers are unaltered, your dose is too low.

Step-by-Step Methodology: Long-Term CUDC-907 Viability Assay

This protocol utilizes a combined approach suitable for WST-1 or Crystal Violet readouts[7], ensuring accurate quantification of long-term survival.

Workflow Step1 1. Seed Cells (Low Density) Step2 2. Dose Titration (0.1x - 1x IC50) Step1->Step2 Step3 3. Media Replenishment (Every 48-72h) Step2->Step3 Step3->Step3 Repeat Step4 4. Long-Term Readout (Day 7-14) Step3->Step4

Step-by-step workflow for long-term CUDC-907 cell viability assays.

Step 1: Cell Seeding & Attachment

  • Harvest cells in the logarithmic growth phase.

  • Seed cells in 6-well plates (for colony formation: 500–2,000 cells/well) or 96-well plates (for long-term viability: 1,000–3,000 cells/well).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow complete adherence.

Step 2: Baseline Viability Check & Initial Dosing

  • Self-Validation Step: In a parallel "Day 0" control plate, measure baseline viability to ensure cells are healthy prior to drug addition.

  • Prepare a fresh stock of CUDC-907 in DMSO.

  • Dilute the drug in complete culture media to achieve final concentrations ranging from 0.1x to 1x of the 72h IC50.

  • Aspirate old media and gently add the CUDC-907-containing media. Include a vehicle control well (DMSO matched).

Step 3: Maintenance & Media Replenishment

  • Every 48 to 72 hours, carefully aspirate the media. Note: For loosely adherent cells, perform a half-media exchange to avoid aspirating live cells.

  • Add freshly prepared CUDC-907 media.

  • Monitor cells microscopically for morphological changes (e.g., G2/M arrest typically presents as enlarged, flattened cells)[4].

Step 4: Endpoint Quantification (Day 7–14) For Viability (WST-1):

  • Add WST-1 reagent (10% of total volume) directly to the culture media[7].

  • Incubate for 1–4 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

For Colony Formation (Crystal Violet):

  • Wash wells twice with cold PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Stain with 0.5% Crystal Violet solution for 20 minutes[7].

  • Wash extensively with distilled water, air dry, and count colonies (>50 cells/colony).

References
  • Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • CUDC-907 displays potent antitumor activity against human pancreatic adenocarcinoma in vitro and in vivo through inhibition of HDAC6 to downregulate c-Myc expression - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Anti-tumor effects of dual PI3K-HDAC inhibitor CUDC-907 on activation of ROS-IRE1α-JNK-mediated cytotoxic autophagy in esophageal cancer - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo - Frontiers Source: Frontiers in Oncology URL:[Link]

  • A Combined Assay of Cell Viability and in Vitro Cytotoxicity with a Highly Water-Soluble Tetrazolium Salt, Neutral Red and Crystal Violet Source: J-Stage URL:[Link]

Sources

Optimization

Best practices for storing CUDC-907 mesylate powder and solutions

Welcome to the Technical Support Center for CUDC-907 mesylate. As a dual inhibitor of PI3K and HDAC, CUDC-907 (also known as fimepinostat) is a powerful tool in cancer research.[1][2][3][4][5][6][7] Proper storage and ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CUDC-907 mesylate. As a dual inhibitor of PI3K and HDAC, CUDC-907 (also known as fimepinostat) is a powerful tool in cancer research.[1][2][3][4][5][6][7] Proper storage and handling are critical to ensure its stability and the reproducibility of your experimental results. This guide, structured in a question-and-answer format, provides best practices and troubleshooting advice for working with both CUDC-907 mesylate powder and its solutions.

Part 1: Storing and Handling CUDC-907 Mesylate Powder

The solid form of CUDC-907 mesylate is a white crystalline powder.[8] Maintaining its integrity before reconstitution is the first step toward reliable experimental outcomes.

Quick Reference: Powder Storage Conditions
ParameterRecommendationRationale
Temperature Long-term: -20°C[8][9] or 4°C (desiccated)[3]Minimizes degradation over extended periods, ensuring compound stability for up to three years.[9]
Short-term/Shipping: Ambient temperature[3][8]The compound is chemically stable under standard ambient conditions for short durations.[10]
Atmosphere Store in a tightly closed container, desiccated.[3][10]Protects against moisture, which can compromise the powder's integrity.
Light Store protected from light.While not explicitly stated as light-sensitive, it is a general best practice for complex organic molecules.
Frequently Asked Questions (FAQs): Powder

Q1: I just received my vial of CUDC-907 mesylate powder. It was shipped at ambient temperature. Is it still viable?

A1: Yes. CUDC-907 mesylate is stable at ambient temperature for the duration of shipping.[3][8] Upon receipt, you should immediately store it at -20°C for long-term storage to ensure its stability for up to three years.[8][9]

Q2: How can I tell if my CUDC-907 powder has degraded?

A2: Visually, you may not see any changes. The powder should be a white crystalline substance.[8] Any discoloration or change in texture could indicate a problem. The most definitive way to assess degradation is through analytical methods like HPLC to check for purity. If you observe unexpected or inconsistent experimental results, degradation of the compound could be a contributing factor.

Q3: What are the essential safety precautions when handling the powder?

A3: It is recommended to handle CUDC-907 mesylate powder in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[11] You should always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11] After handling, wash your hands thoroughly.[11]

Part 2: Preparing and Storing CUDC-907 Mesylate Solutions

The utility of CUDC-907 mesylate in experiments begins with its proper dissolution and storage. Due to its poor solubility in aqueous solutions, careful selection of solvents and storage conditions is paramount.

Quick Reference: Solution Properties and Storage
ParameterDetailsRationale & Best Practices
Solubility DMSO: ≥25.45 mg/mL[1]; up to 102 mg/mL (200.57 mM)[8][9]DMSO is the recommended solvent for preparing high-concentration stock solutions.
Water & Ethanol: Insoluble[1][8][9][12]Do not attempt to dissolve CUDC-907 mesylate directly in aqueous buffers or ethanol.
Stock Solution Storage Temperature: -20°C or -80°C[1][3][13][14][15]Storage at -80°C can extend the stability of the solution for up to one year.[9][13]
Duration: Several months at -20°C[1]; up to 1 year at -80°C.[9]Long-term storage of solutions is generally not recommended; use as soon as possible.[1]
Aliquoting: RecommendedPrepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[13]
Working Solution Storage Prepare fresh for each experiment, especially for in vivo studies.[2]Ensures maximum potency and avoids issues with stability and solubility in complex media.
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

This protocol provides a step-by-step guide for reconstituting CUDC-907 mesylate powder.

Materials:

  • CUDC-907 mesylate powder (Molecular Weight: 508.55 g/mol )[1][3][8][9]

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.09 mg of CUDC-907 mesylate powder.

  • Weigh the powder: Carefully weigh the calculated amount of powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.09 mg of powder.

  • Dissolve the powder: Vortex the solution thoroughly. If the powder does not dissolve completely, you can warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period to aid dissolution.[1]

  • Aliquot for storage: Once the powder is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes.

  • Store appropriately: Store the aliquots at -20°C for several months or at -80°C for up to a year.[1][9][13]

Workflow for Solution Preparation and Storage

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh CUDC-907 Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aid_dissolution Warm (37°C) or Soncate if Needed dissolve->aid_dissolution if precipitation occurs aliquot Aliquot into Single-Use Tubes dissolve->aliquot Fully Dissolved aid_dissolution->dissolve store_frozen Store at -20°C or -80°C aliquot->store_frozen thaw Thaw a Single Aliquot store_frozen->thaw prepare_working Prepare Fresh Working Solution thaw->prepare_working

Sources

Troubleshooting

Technical Support Center: CUDC-907 (Fimepinostat) In Vivo MTD Optimization &amp; Troubleshooting

Welcome to the Application Support Hub for CUDC-907 (Fimepinostat). CUDC-907 is a first-in-class, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub for CUDC-907 (Fimepinostat). CUDC-907 is a first-in-class, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC)[1]. Because it simultaneously targets kinase signaling and epigenetic regulation, determining the Maximum Tolerated Dose (MTD) in murine models requires balancing profound anti-tumor target engagement against compound-specific systemic toxicities.

This guide provides field-proven methodologies for formulating CUDC-907, establishing self-validating dosing protocols, and troubleshooting common in vivo challenges.

Mechanistic Rationale: Why Dual Inhibition Complicates MTD

Single-agent PI3K inhibitors typically present with metabolic toxicities (e.g., hyperglycemia), while HDAC inhibitors often cause myelosuppression and fatigue. CUDC-907 combines these profiles. The compound operates by blocking the PI3K/AKT/mTOR axis while simultaneously increasing histone acetylation (H3K27ac). This dual action converges on the profound downregulation of c-Myc and Mcl-1, and the upregulation of pro-apoptotic Bim[2][3]. Consequently, the MTD is often limited by gastrointestinal and metabolic stress rather than pure target-mediated tumor collapse.

G CUDC907 CUDC-907 (Fimepinostat) PI3K PI3K Pathway (Class I α, β, δ) CUDC907->PI3K Inhibits HDAC HDAC Enzymes (Class I & II) CUDC907->HDAC Inhibits AKT p-AKT / mTOR Inhibition PI3K->AKT Blocks Histone Histone Acetylation (H3K27ac) Increase HDAC->Histone Promotes Bim Bim Upregulation HDAC->Bim Upregulates Mcl1 Mcl-1 Downregulation AKT->Mcl1 Reduces cMyc c-Myc Downregulation Histone->cMyc Suppresses Transcription Apoptosis Tumor Cell Apoptosis & Growth Arrest cMyc->Apoptosis Mcl1->Apoptosis Bim->Apoptosis

Fig 1: Dual inhibition of PI3K and HDAC by CUDC-907 leading to c-Myc suppression and apoptosis.

Quantitative In Vivo Dosing Reference

The following table synthesizes established in vivo dosing parameters for CUDC-907 across various murine models to help you establish a baseline for your MTD escalation.

Murine ModelVehicle FormulationDosing ScheduleDosage (mg/kg)MTD Status & Observed Toxicities
MV4-11 (AML) Xenograft 30% CaptisolPO, QD (Continuous)100Well tolerated; significant lifespan extension[3].
MV4-11 (AML) Xenograft 30% CaptisolPO, QD (Continuous)150Exceeds continuous MTD; ~3% body weight loss by Day 8 requiring a 4-day dose holiday[3].
DLBCL Xenograft 30% CaptisolPO, QD (Continuous)25 – 100Dose-dependent tumor stasis; MTD established at 100 mg/kg[4].
HCC Xenograft Vehicle (DMSO-based)PO, QD (Continuous)50Well tolerated; significant tumor volume reduction[2].
Self-Validating Protocol: Formulation and MTD Determination

Objective: Formulate highly hydrophobic CUDC-907 for oral gavage and validate systemic absorption. Causality: CUDC-907's complex morpholinopyrimidine and hydroxamate structure makes it prone to crashing out of aqueous solutions. Using 30% Captisol (sulfobutylether-β-cyclodextrin) creates an inclusion complex that shields the hydrophobic core, ensuring consistent gastrointestinal absorption[4].

Step 1: Vehicle Preparation

  • Dissolve 30g of Captisol in 100 mL of sterile ddH₂O.

  • Stir at room temperature until optically clear.

  • Filter sterilize through a 0.22 µm PES membrane.

Step 2: Compound Solubilization (Pre-wetting)

  • Weigh the required CUDC-907 powder.

  • Dissolve completely in 100% DMSO to create a 20x concentrated stock.

  • Causality Note: Pre-wetting in DMSO disrupts the crystal lattice. Skipping this step and adding Captisol directly to the powder will result in a suspension, not a solution, leading to erratic dosing and fatal gastrointestinal blockages in mice.

Step 3: Final Formulation

  • Slowly add the 30% Captisol solution dropwise to the DMSO stock while vortexing continuously.

  • Target a final concentration of 5% DMSO / 95% Captisol (30%). The solution must remain perfectly clear.

Step 4: Dosing & The Self-Validation Check

  • Administer via oral gavage (PO) at a volume of 10 mL/kg.

  • Self-Validation: To prove your formulation did not precipitate in the gut, harvest peripheral blood mononuclear cells (PBMCs) from a sentinel mouse 4 hours post-dose. Run a western blot for H3K27ac and p-AKT. A successful formulation will show a spike in H3K27ac and a drop in p-AKT. If these biomarkers remain at baseline, your compound crashed out of solution.

Troubleshooting & FAQs

Q: My mice in the 150 mg/kg cohort are exhibiting rapid body weight loss (>10%). Should I terminate the cohort or reduce the dose? A: Do not terminate immediately if weight loss is the primary clinical sign. CUDC-907 toxicities are highly reversible. Implement a "dose holiday." In aggressive AML models, mice dosed at 150 mg/kg exhibited weight loss by day 8, but a 4-day treatment break allowed complete weight recovery, after which dosing successfully resumed[3]. The causality here is that dual PI3K/HDAC inhibition temporarily halts the proliferation of rapidly dividing gastrointestinal crypt cells. A holiday allows GI regeneration, while the epigenetic memory of HDAC inhibition maintains tumor suppression.

Q: Continuous daily dosing (QD) is causing cumulative toxicity. Are there alternative schedules? A: Yes. Clinical phase 1 trials of CUDC-907 demonstrated that intermittent dosing schedules (e.g., 5 days on, 2 days off; or twice weekly) are often better tolerated and allow for a higher MTD compared to continuous daily dosing[1]. Translating this to murine models, utilizing a 5/2 schedule at 100 mg/kg often yields superior survival curves without crossing humane endpoint thresholds.

Q: I am observing tumor regression, but I want to prove it is MYC-dependent. How do I verify this in vivo? A: CUDC-907 potently suppresses MYC by decreasing its gene transcription (via HDAC inhibition) and reducing MYC protein stability (via PI3K/AKT/GSK3β modulation)[4]. To verify this, harvest tumor tissue at 6, 12, and 24 hours post-gavage. Perform IHC or western blotting for c-Myc. You should observe rapid c-Myc degradation preceding the upregulation of cleaved caspase-3.

References
  • Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening Source: Frontiers URL:[Link]

  • Dual HDAC and PI3K Inhibitor CUDC-907 Downregulates MYC and Suppresses Growth of MYC-dependent Cancers Source: AACR Journals URL:[Link]

  • Safety, tolerability, and preliminary activity of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K, in patients with relapsed or refractory lymphoma or multiple myeloma: An open-label, dose-escalation, phase 1 trial Source: ResearchGate / The Lancet Oncology URL:[Link]

  • Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia Source: Haematologica URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fimepinostat (CUDC-907): Mesylate Salt vs. Free Base Efficacy in Oncology Research

As a Senior Application Scientist, this guide provides an in-depth comparison of fimepinostat (CUDC-907), a first-in-class dual inhibitor of histone deacetylases (HDAC) and phosphoinositide 3-kinase (PI3K). We will disse...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of fimepinostat (CUDC-907), a first-in-class dual inhibitor of histone deacetylases (HDAC) and phosphoinositide 3-kinase (PI3K). We will dissect its mechanism of action, compare preclinical and clinical efficacy, and clarify the practical distinctions between its common formulations: the fimepinostat free base and its mesylate salt, CUDC-907 mesylate.

Introduction: The Rationale for Dual HDAC/PI3K Inhibition

In oncology, the simultaneous targeting of multiple oncogenic pathways is a powerful strategy to overcome drug resistance and enhance therapeutic efficacy.[1] The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancer, driving cell proliferation and survival.[2] Concurrently, epigenetic modifications, regulated by enzymes like HDACs, play a critical role in gene expression, and their dysregulation is a hallmark of cancer.[2]

HDAC inhibitors and PI3K inhibitors have shown synergistic anti-tumor effects when used in combination.[3][4] This prompted the rational design of a single molecule, fimepinostat (CUDC-907), that concurrently inhibits both targets.[5][6] This dual-action approach aims to deliver the efficacy of combination therapy with the simplified pharmacology and potentially improved safety profile of a single agent.[1]

It is crucial to clarify the nomenclature used in research and clinical development. Fimepinostat is the international non-proprietary name for the active molecule. CUDC-907 is its investigational drug code. The molecule can exist as a free base or as a salt, such as CUDC-907 mesylate . Salt forms are commonly developed to improve the physicochemical properties of a drug, such as solubility and stability, for consistent oral administration in clinical settings. The biological activity, however, resides in the fimepinostat molecule itself. Therefore, this guide will focus on the efficacy of the active moiety, fimepinostat, as documented in the literature.

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

Fimepinostat was designed by integrating the hydroxamate moiety, a key feature of many HDAC inhibitors, into a PI3K inhibitor skeleton.[1][5] This elegant design allows it to potently inhibit Class I and II HDACs as well as Class I PI3K isoforms (α, β, and δ).[1][7]

The downstream effects are profound and synergistic:

  • HDAC Inhibition : Leads to the accumulation of acetylated histones (e.g., Ac-H3) and non-histone proteins (e.g., Ac-tubulin).[5][8] This alters chromatin structure and reactivates the expression of silenced tumor suppressor genes, such as p21, inducing cell cycle arrest and apoptosis.[5]

  • PI3K Inhibition : Blocks the PI3K/AKT/mTOR pathway, confirmed by a significant reduction in the phosphorylation of AKT (p-AKT) and its downstream effectors like p70S6K and 4EBP1.[3][5][8] This action cripples key survival and proliferation signals.

  • Synergistic Downregulation of MYC : A key outcome of this dual inhibition is the potent suppression of the MYC oncogene, a critical driver in many cancers, including diffuse large B-cell lymphoma (DLBCL).[7][9][10] Fimepinostat attacks MYC from two angles: HDAC inhibition represses MYC gene transcription, while PI3K inhibition enhances the ubiquitin-mediated degradation of the MYC protein.[7][11]

Fimepinostat_Mechanism_of_Action cluster_0 Fimepinostat (CUDC-907) cluster_1 Epigenetic Regulation cluster_2 Signaling Pathway cluster_3 Cellular Outcomes Fimepinostat Fimepinostat (CUDC-907) HDAC HDACs (Class I, II) Fimepinostat->HDAC Inhibits PI3K PI3K (α, β, δ) Fimepinostat->PI3K Inhibits Ac_H3 Acetylated Histones (Ac-H3) ↑ HDAC->Ac_H3 Hyperacetylation MYC_Transcription MYC Gene Transcription ↓ HDAC->MYC_Transcription Suppression Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) ↑ Ac_H3->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Gene_Expression->Cell_Cycle_Arrest Tumor_Growth Tumor Growth Inhibition AKT p-AKT ↓ PI3K->AKT MYC_Degradation MYC Protein Degradation ↑ PI3K->MYC_Degradation Enhancement mTOR mTOR Signaling ↓ AKT->mTOR Apoptosis Apoptosis ↑ Apoptosis->Tumor_Growth Cell_Cycle_Arrest->Apoptosis

Caption: Dual inhibitory mechanism of Fimepinostat (CUDC-907).

Preclinical Efficacy: Broad Anti-Tumor Activity

Fimepinostat has demonstrated potent anti-proliferative activity across a wide array of hematologic and solid tumor models, often with IC50 values in the low nanomolar range.[1][12] Its efficacy is consistently superior to single-agent HDAC or PI3K inhibitors alone.[1][3]

In Vitro Activity

In cell-based assays, fimepinostat induces cell cycle arrest, typically at the G2/M phase, and promotes robust apoptosis, evidenced by increased PARP and caspase cleavage.[3][10][13][14] This activity has been confirmed in numerous cancer types, including lymphoma, leukemia, neuroblastoma, and cancers of the endometrium, pancreas, and esophagus.[1][3][6][13][15][16]

Cancer Type Cell Line IC50 (nM) Reference
Diffuse Large B-Cell Lymphoma (DLBCL) DoHH2~5-15[7]
Acute Myeloid Leukemia (AML) MV4-11~10-20[6]
AML (FLT3-ITD+) (Primary Samples)Median: 143.3[6]
Neuroblastoma (NB) SK-N-BE(2)~5-15[12][16]
Hepatocellular Carcinoma (HCC) SMMC-7721, Huh-74.6 - 17.8[14]
Endometrial Cancer (EC) Ishikawa, ECC1< 20[3]
Pleural Mesothelioma (PM) (Various)4 - 20[1]
Small Cell Lung Cancer (SCLC) DMS273, H82~10-50[8]
Schwannoma (NF2-deficient) (Primary Cells)~3[17]

Table 1: Representative in vitro antiproliferative activity (IC50) of fimepinostat in various cancer cell lines. Values are approximate and can vary based on assay conditions.

In Vivo Efficacy

In animal xenograft models, orally administered fimepinostat significantly inhibits tumor growth and prolongs survival without causing significant toxicity, such as body weight loss.[10][12][14][16][18] Efficacy has been demonstrated in models of DLBCL, AML, neuroblastoma, pancreatic cancer, and HCC.[7][14][15][16][18] For example, in a neuroblastoma xenograft model, a 25 mg/kg oral dose significantly delayed tumor growth.[12] In a pancreatic cancer model, a 300 mg/kg daily dose resulted in a tumor growth inhibition of over 50%.[18]

Clinical Performance in Hematologic Malignancies

The promising preclinical data led to multiple Phase I and II clinical trials, particularly for patients with relapsed/refractory (R/R) lymphomas and multiple myeloma.[6][19][20]

Efficacy in Relapsed/Refractory DLBCL

Fimepinostat has shown its most encouraging clinical activity in patients with R/R DLBCL, especially those with tumors harboring MYC alterations (gene rearrangement, copy number gain, or high protein expression).[19][20]

  • A pooled analysis of Phase 1 and 2 studies for patients with MYC-altered R/R DLBCL showed an overall response rate (ORR) of 22-23.3% .[19][21]

  • Responses were notably durable, with a median duration of response (DOR) of 13.6 months .[11][21]

  • Based on this durable activity in a patient population with poor prognosis, the U.S. FDA granted Fast Track Designation to fimepinostat for adult patients with R/R DLBCL after two or more lines of systemic therapy.[15][22][23]

The clinical safety profile has been generally manageable, allowing for prolonged treatment in responding patients.[11]

Fimepinostat Free Base vs. CUDC-907 Mesylate: A Formulation Perspective

For researchers, the choice between using a free base and a salt form of a compound is a practical one.

  • Fimepinostat (Free Base): This is the active pharmaceutical ingredient (API) in its neutral, un-ionized form. It is the molecule responsible for the dual HDAC/PI3K inhibition. In preclinical research, the free base is often used, typically dissolved in an organic solvent like DMSO for in vitro experiments.

  • CUDC-907 Mesylate: This is a salt created by reacting the fimepinostat free base with methanesulfonic acid. The purpose of creating a salt is almost always to improve the drug's physicochemical properties for clinical development. The mesylate salt form generally offers:

    • Improved Aqueous Solubility: Facilitates formulation into an oral dosage form (e.g., tablets or capsules).

    • Enhanced Stability: Can improve the shelf-life and consistency of the drug product.

    • Consistent Bioavailability: A well-formulated salt ensures more predictable absorption from the gastrointestinal tract.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount. Below are foundational protocols for evaluating fimepinostat's efficacy.

Experimental_Workflow cluster_invitro cluster_invivo start Select Cancer Cell Lines invitro In Vitro Studies start->invitro viability Cell Viability Assay (IC50 Determination) invitro->viability invivo In Vivo Studies (Xenograft Model) tumor_implant Tumor Cell Implantation invivo->tumor_implant end Data Analysis & Conclusion western Western Blot (Target Engagement) viability->western apoptosis Apoptosis/Cell Cycle (Flow Cytometry) western->apoptosis apoptosis->invivo treatment Drug Administration (Oral Gavage) tumor_implant->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (IHC, Western) monitoring->endpoint endpoint->end

Caption: General workflow for evaluating fimepinostat efficacy.
Protocol 1: Cell Viability Assay (CCK-8)

This protocol determines the concentration of fimepinostat that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 2X serial dilution of fimepinostat (free base dissolved in DMSO, then diluted in culture medium) ranging from 1 nM to 1 µM. Include a vehicle control (DMSO).

  • Treatment: Add 100 µL of the 2X drug dilutions to the respective wells. Incubate for 72 hours.[13]

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Target Engagement

This protocol verifies that fimepinostat inhibits PI3K and HDAC pathways in cells.

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with fimepinostat at various concentrations (e.g., 0, 10 nM, 30 nM, 100 nM) for 4-24 hours.[8][24]

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.[24]

  • SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer and separate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • PI3K Pathway: anti-phospho-AKT (S473), anti-total-AKT.[25]

      • HDAC Pathway: anti-acetylated-Histone H3, anti-total-Histone H3.[26]

      • Loading Control: anti-β-actin or anti-GAPDH.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of fimepinostat in a living organism.

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., SMMC-7721, SK-N-BE(2)) suspended in Matrigel into the flank of immunocompromised mice (e.g., BALB/c nude).[12][14]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into vehicle control and treatment groups.

  • Drug Administration: Prepare fimepinostat in an appropriate vehicle for oral administration. Administer the drug via oral gavage at a predetermined dose (e.g., 25-100 mg/kg) and schedule (e.g., daily or 5 days on/2 days off).[12][16]

  • Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors.

  • Analysis: Analyze tumor tissue for target modulation via Western blot or immunohistochemistry (IHC) for markers like Ki-67 (proliferation), p-AKT, and Ac-H3.[12]

Conclusion

Fimepinostat (CUDC-907) is a potent and clinically promising dual inhibitor of HDAC and PI3K. Its unique mechanism of action, particularly its ability to co-suppress the MYC oncogene, translates to significant anti-tumor efficacy in both preclinical models and clinical trials, most notably in MYC-altered DLBCL.

For the research community, the distinction between CUDC-907 mesylate and fimepinostat free base is one of pharmaceutical formulation rather than biological efficacy. Both forms deliver the same active molecule. The choice of which to use depends on the experimental context, with the free base being a standard for in vitro discovery and the mesylate salt being the optimized form for clinical evaluation. The extensive body of published data supports fimepinostat as a powerful tool for investigating cancer biology and as a potential therapeutic agent for difficult-to-treat malignancies.

References
  • Landsburg, D. J., et al. (2021). Fimepinostat (CUDC-907) in patients with relapsed/refractory diffuse large B cell and high-grade B-cell lymphoma: report of a phase 2 trial and exploratory biomarker analyses. British Journal of Haematology, 195(2), 201-209. [Link]

  • Marques, M., et al. (2023). Characterization of the HDAC/PI3K inhibitor CUDC-907 as a novel senolytic. Aging Cell, e13813. [Link]

  • Curis, Inc. (2018). A Pooled Analysis of Relapsed/Refractory Diffuse Large B-Cell Lymphoma Patients Treated with the Dual PI3K and HDAC Inhibitor Fimepinostat (CUDC-907), Including Patients with MYC-Altered Disease. Curis, Inc. Report. [Link]

  • ResearchGate. (2021). Fimepinostat (CUDC‐907) in patients with relapsed/refractory diffuse large B cell and high‐grade B‐cell lymphoma: report of a phase 2 trial and exploratory biomarker analyses. ResearchGate Publication. [Link]

  • Pinter, F., et al. (2022). Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of Pleural Mesothelioma: The Impact of Cisplatin Sensitivity and Myc Expression. International Journal of Molecular Sciences, 23(20), 12439. [Link]

  • Beck, D., et al. (2020). The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia. Haematologica, 105(3), 639-649. [Link]

  • Wang, Y., et al. (2023). Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo. Frontiers in Oncology, 13, 1184391. [Link]

  • Sun, X., et al. (2022). Anti-tumor effects of dual PI3K-HDAC inhibitor CUDC-907 on activation of ROS-IRE1α-JNK-mediated cytotoxic autophagy in esophageal cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 18. [Link]

  • Li, Y., et al. (2022). The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma. Cellular and Molecular Life Sciences, 79(10), 522. [Link]

  • ResearchGate. (2012). CUDC-907 design and its potency against PI3K and HDAC. ResearchGate Figure. [Link]

  • Mondal, S., et al. (2024). Fimepinostat is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC. Journal of Neuro-Oncology, 166(3), 481-494. [Link]

  • Landsburg, D. J., et al. (2018). A Pooled Analysis of Relapsed/Refractory Diffuse Large B-Cell Lymphoma Patients Treated with the Dual PI3K and HDAC Inhibitor Fimepinostat (CUDC-907), Including Patients with MYC-Altered Disease. Blood, 132 (Supplement 1), 4184. [Link]

  • Li, Y., et al. (2019). The dual HDAC-PI3K inhibitor CUDC-907 displays single-agent activity and synergizes with PARP inhibitor olaparib in small cell lung cancer. Cancer Research, 79(8), 1986-1998. [Link]

  • Qiao, L., et al. (2021). Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening. Frontiers in Cell and Developmental Biology, 9, 747475. [Link]

  • Qiao, L., et al. (2021). Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening. PMC, 9, 747475. [Link]

  • Beck, D., et al. (2019). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. Leukemia, 33(7), 1691-1702. [Link]

  • Landsburg, D. J., et al. (2018). Fimepinostat (CUDC-907) in Relapsed/Refractory (R/R) Diffuse Large B-Cell Lymphoma (DLBCL), Including Patients with MYC-Altered Disease: Results from a Pooled Analysis. ASH Meeting Abstracts. [Link]

  • Barta, S. K., et al. (2019). A Multi-Center Dose-Finding Study to Assess Safety, Tolerability, Pharmacokinetics and Preliminary Efficacy of Fimepinostat (CUDC-907) in Combination with Venetoclax in Patients with Relapsed/Refractory (R/R) Lymphoma. Blood, 134 (Supplement_1), 4048. [Link]

  • Huegel, J., et al. (2022). CUDC907, a dual phosphoinositide-3 kinase/histone deacetylase inhibitor, promotes apoptosis of NF2 Schwannoma cells. Oncotarget, 13, 865-880. [Link]

  • Curis, Inc. (2019). ASH 2019 poster Fimepinostat Venetoclax. Curis, Inc. Poster. [Link]

  • PR Newswire. (2018). Curis Announces FDA Fast Track Designation for Fimepinostat Development in Patients with Relapsed or Refractory Diffuse Large B-Cell Lymphoma. PR Newswire. [Link]

  • MedPath. (2025). Fimepinostat | Advanced Drug Monograph. MedPath. [Link]

  • Li, Y., et al. (2023). The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma. Oncology Reports, 50(1), 1-13. [Link]

  • ResearchGate. (2019). CUDC-907 inhibits pancreatic cancer growth in vivo. ResearchGate Figure. [Link]

  • Younes, A., et al. (2017). Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma. Clinical Cancer Research, 23(13), 3297-3304. [Link]

  • Zhang, Y., et al. (2020). A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo. Frontiers in Pharmacology, 11, 846. [Link]

  • ResearchGate. (2018). HDAC inhibition upregulates PI3K/AKT pathway. ResearchGate Figure. [Link]

  • BPS Bioscience. (2012). Western blot-based assay to determine inhibition of HDAC activity in whole cells. BPS Bioscience. [Link]

  • Huegel, J., et al. (2022). CUDC907, a dual phosphoinositide-3 kinase/histone deacetylase inhibitor, promotes apoptosis of NF2 Schwannoma cells. Oncotarget, 13, 865-880. [Link]

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Comparative

Comprehensive Comparison Guide: CUDC-907 Mesylate vs. Emerging Dual HDAC/PI3K Inhibitors

The Rationale for Dual HDAC/PI3K Inhibition The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling axis and histone deacetylase (HDAC)-mediated epigenetic regulatory networks are two of the most frequently dysregula...

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Author: BenchChem Technical Support Team. Date: April 2026

The Rationale for Dual HDAC/PI3K Inhibition

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling axis and histone deacetylase (HDAC)-mediated epigenetic regulatory networks are two of the most frequently dysregulated pathways in human malignancies[1][2]. Historically, single-target PI3K inhibitors have faced clinical setbacks due to the rapid onset of drug resistance, often driven by compensatory upregulation of receptor tyrosine kinases (RTKs) via epigenetic reprogramming[3].

Dual HDAC/PI3K inhibitors were conceptualized to circumvent this resistance. By simultaneously blocking PI3K-driven survival signals and HDAC-mediated compensatory gene transcription, these molecules achieve synergistic cytotoxicity[1][4]. CUDC-907 mesylate (Fimepinostat) represents the first-in-class realization of this strategy, engineered through a molecular hybridization approach that fuses the pharmacophores of a pan-PI3K inhibitor and a pan-HDAC inhibitor into a single chemical entity[2][5].

G CUDC907 CUDC-907 (Fimepinostat) PI3K PI3K Class I CUDC907->PI3K Inhibits HDAC HDAC Class I/II CUDC907->HDAC Inhibits AKT AKT / mTOR Pathway PI3K->AKT Activates Chromatin Chromatin Remodeling HDAC->Chromatin Deacetylates MYC c-Myc & FoxM1 Downregulation AKT->MYC Promotes Chromatin->MYC Transcriptional Control Apoptosis Apoptosis & Cell Cycle Arrest MYC->Apoptosis Suppression Lifted

Figure 1: Synergistic blockade of PI3K/AKT and HDAC pathways by CUDC-907 driving apoptosis.

Structural & Pharmacological Profiling: CUDC-907 vs. Alternatives

Molecular Design

CUDC-907 integrates a hydroxamic acid moiety—an essential zinc-binding group (ZBG) that chelates the catalytic Zn2+ ion within the HDAC active site—with a morpholinopyrimidine scaffold derived from classic PI3K inhibitors like pictilisib (GDC-0941)[1][2][5]. This hybridization allows CUDC-907 to effectively dock into the ATP-binding pocket of PI3K kinases while simultaneously extending into the narrow tubular pocket of HDAC enzymes[2].

Quantitative Target Engagement

CUDC-907 is highly potent, but the landscape of dual inhibitors is rapidly evolving with agents like BEBT-908 (Ifupinostat) and novel purine/triazine-based derivatives aiming to optimize isoform selectivity and pharmacokinetic profiles[3][6].

Table 1: Comparative IC50​ Profiling of Key Dual HDAC/PI3K Inhibitors

Target IsoformCUDC-907 (Fimepinostat)[7][8]BEBT-908 (Ifupinostat)[3][9]Purine Derivative (Compound 10s)[6]Triazine Derivative (Compound 5b)[3]
PI3K α 19 nMLow Nanomolar1.33 nMModerate
PI3K β 54 nMLow NanomolarNot Determined (N.D.)Weak
PI3K δ 39 nMLow NanomolarN.D.Strong
PI3K γ 311 nMLow NanomolarN.D.Weak
HDAC1 1.7 nMHigh Potency1.04 nMHigh Potency
HDAC2 5.0 nMHigh PotencyN.D.High Potency
HDAC3 1.8 nMHigh PotencyN.D.High Potency
HDAC6 27 nMHigh PotencyN.D.High Potency

Data Interpretation: While CUDC-907 exhibits a balanced, pan-inhibitory profile across Class I/II HDACs and Class I PI3Ks[7][8], next-generation scaffolds (like Compound 10s) demonstrate ultra-potent sub-nanomolar to low-nanomolar engagement specifically tailored toward HDAC1 and PI3K α [6]. BEBT-908 distinguishes itself not just through direct cytotoxicity, but via its unique capacity to alter the tumor microenvironment and stimulate pro-inflammatory immune responses[9].

Mechanistic Superiority & Cellular Impact

CUDC-907 mesylate does not merely halt cellular proliferation; it fundamentally rewires oncogenic signaling:

  • c-Myc Downregulation: The PI3K/AKT/mTOR pathway and HDACs independently stabilize and promote the transcription of the MYC oncogene. CUDC-907 triggers a profound, rapid depletion of c-Myc protein, which is particularly lethal to MYC-driven malignancies like Hepatocellular Carcinoma (HCC) and Diffuse Large B-Cell Lymphoma (DLBCL)[10].

  • DNA Damage Repair Attenuation: In Small Cell Lung Cancer (SCLC) models, CUDC-907 has been shown to downregulate homologous recombination (HR) factor Rad51 and non-homologous end joining (NHEJ) factor Ku80. This mechanically explains its profound synergy when combined with PARP inhibitors like olaparib[4].

  • Induction of Cytotoxic Autophagy: In esophageal squamous cell carcinoma (ESCC), CUDC-907 suppresses mTOR (relieving the inhibition on ULK1) and activates the ROS-IRE1 α -JNK signaling axis, driving cells into lethal autophagy[11].

Laboratory Workflows: Validating Dual Target Engagement

To rigorously evaluate CUDC-907 or compare it against pipeline alternatives, researchers must employ self-validating experimental systems. The following protocols outline the gold standards for assessing dual-pathway inhibition.

G Seed 1. Cell Seeding (2D/3D Cultures) Treat 2. Drug Treatment (CUDC-907) Seed->Treat Lysis 3. Cell Lysis & Extraction Treat->Lysis Blot 4. Western Blot (SDS-PAGE) Lysis->Blot Probe 5. Target Probing (Ac-H3, p-AKT) Blot->Probe Analyze 6. Data Analysis (ChemiDoc) Probe->Analyze

Figure 2: Standardized Western blot workflow for validating dual HDAC/PI3K target engagement.

Protocol 1: 3D Spheroid Cell Viability Assay

Standard 2D cultures often overestimate drug sensitivity. 3D spheroid assays better recapitulate the hypoxic cores and penetration barriers of solid tumors[10][12].

  • Seeding: Seed 1,000–3,000 cells/well (e.g., HCC or Endometrial cancer lines[10][13]) in ultra-low attachment 96-well plates. Centrifuge at 1,000 rpm for 5 mins to promote aggregation.

  • Incubation: Incubate for 72 hours to allow tight spheroid formation.

  • Treatment: Treat with a serial dilution of CUDC-907 mesylate (ranging from 1 nM to 1 μ M) for 72 hours[12].

  • Quantification: Use CellTiter-Glo® 3D Cell Viability Assay. The ATP-dependent luminescence directly correlates with the number of metabolically active cells[10].

  • Causality Check: Include a single-target PI3K inhibitor (e.g., BKM120) and a single-target HDAC inhibitor (e.g., LBH589) as controls to mathematically validate the synergistic combination index (CI) of the dual-pharmacophore[13].

Protocol 2: Multiplexed Western Blotting for Pharmacodynamic Readouts

To prove that CUDC-907 is hitting both targets, you must measure specific downstream effectors[2][10][13].

  • Lysis Buffer Preparation (CRITICAL): Standard RIPA buffer is insufficient. You must supplement the buffer with both Phosphatase Inhibitors (e.g., PhosSTOP, to prevent endogenous phosphatases from stripping the phosphate off p-AKT during lysis) and Deacetylase Inhibitors (e.g., 1 μ M Trichostatin A or 5 mM Sodium Butyrate, to prevent loss of histone acetylation post-lysis).

  • Protein Extraction: Lyse CUDC-907-treated cells on ice for 30 mins, centrifuge at 14,000 x g for 15 mins, and collect the supernatant.

  • Primary Antibody Probing Strategy:

    • To validate PI3K inhibition: Probe for p-AKT (Ser473) and p-S6 ribosomal protein . (Must normalize against Total AKT and Total S6 to ensure the signal drop isn't merely due to global protein degradation/cell death)[10][13].

    • To validate Class I HDAC inhibition: Probe for Acetylated Histone H3 (Ac-H3) . Expect a robust dose-dependent increase in signal[2][11].

    • To validate Class IIb (HDAC6) inhibition: Probe for Acetylated α -Tubulin .

    • To validate downstream oncogenic collapse: Probe for c-Myc and Cleaved Caspase-3 [10][14].

Clinical Translation & Future Perspectives

CUDC-907 has successfully transitioned from bench to bedside, receiving FDA Fast Track designation for relapsed or refractory Diffuse Large B-Cell Lymphoma (DLBCL)[1][2]. Clinical trials (e.g., NCT01742988) have demonstrated that the drug is well-tolerated, avoiding the severe hepatotoxicity and cardiotoxicity that frequently plague combinations of separate PI3K and HDAC inhibitors[1][2].

However, the field is advancing. While hydroxamic acid-based ZBGs (as seen in CUDC-907) are potent, they can suffer from rapid glucuronidation and clearance. Emerging alternatives, such as o-aminobenzamide derivatives or Proteolysis-Targeting Chimeras (PROTACs) designed to degrade rather than merely inhibit HDAC/PI3K complexes, represent the next frontier in overcoming these pharmacokinetic hurdles[1][2].

Ultimately, CUDC-907 mesylate remains the benchmark standard against which all novel dual HDAC/PI3K inhibitors must be evaluated, offering a highly validated, single-molecule solution to complex oncogenic network resistance.

References

  • HDAC and PI3K dual inhibitors in the treatment of cancers: Current status, trends, and solutions. European Journal of Medicinal Chemistry. Available at:[Link]

  • Anticancer properties of histone deacetylase inhibitors – what is their potential? Expert Opinion on Investigational Drugs. Available at:[Link]

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. Pharmaceuticals (MDPI). Available at:[Link]

  • The dual HDAC-PI3K inhibitor CUDC-907 displays single-agent activity and synergizes with PARP inhibitor olaparib in small cell lung cancer. Journal of Experimental & Clinical Cancer Research (PMC). Available at:[Link]

  • Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer. Pharmaceutics (PMC). Available at:[Link]

  • Development of Purine-Based Hydroxamic Acid Derivatives: Potent Histone Deacetylase Inhibitors with Marked in Vitro and in Vivo Antitumor Activities. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo. Frontiers in Oncology. Available at:[Link]

  • Design, synthesis, and biological evaluation of novel triazine-based dual HDAC/PI3K inhibitors for breast cancer therapy. ChemRxiv. Available at:[Link]

  • Anti-tumor effects of dual PI3K-HDAC inhibitor CUDC-907 on activation of ROS-IRE1α-JNK-mediated cytotoxic autophagy in esophageal cancer. Cell Death Discovery (PMC). Available at:[Link]

  • Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of Pleural Mesothelioma: The Impact of Cisplatin Sensitivity and Myc Expression. Cancers (MDPI). Available at:[Link]

  • CUDC907, a dual phosphoinositide-3 kinase/histone deacetylase inhibitor, promotes apoptosis of NF2 Schwannoma cells. Oncotarget. Available at:[Link]

  • Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening. Frontiers in Pharmacology (PMC). Available at:[Link]

Sources

Validation

A Comparative Guide to the Synergistic Effects of CUDC-907 and Venetoclax in Leukemia

For Researchers, Scientists, and Drug Development Professionals The landscape of leukemia treatment is continually evolving, with a significant focus on targeted therapies that can overcome resistance and improve patient...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of leukemia treatment is continually evolving, with a significant focus on targeted therapies that can overcome resistance and improve patient outcomes. This guide provides an in-depth analysis of the synergistic combination of two potent agents, CUDC-907 (fimepinostat) and venetoclax, in preclinical models of leukemia, particularly Acute Myeloid Leukemia (AML).

The Scientific Rationale: A Dual-Pronged Attack on Leukemia Cells

The combination of CUDC-907 and venetoclax is rooted in a strong mechanistic rationale. Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein often overexpressed in leukemia cells, making them resistant to cell death.[1][2] By blocking BCL-2, venetoclax aims to restore the natural process of apoptosis.[2][3] However, resistance to venetoclax can emerge, often through the upregulation of other anti-apoptotic proteins like Mcl-1.[4][5]

This is where CUDC-907 comes in. As a dual inhibitor of histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3K), CUDC-907 targets multiple pathways crucial for leukemia cell survival and proliferation.[6][7][8] The PI3K/Akt pathway is constitutively active in a majority of AML patients, and its inhibition can lead to the downregulation of Mcl-1.[6][9] Additionally, HDAC inhibition has been shown to upregulate the pro-apoptotic protein Bim and induce DNA damage, further sensitizing cells to apoptosis.[6][9][10]

The convergence of these mechanisms—BCL-2 inhibition by venetoclax and the multi-faceted attack by CUDC-907 on key survival pathways—forms the basis for their powerful synergistic interaction.

Unraveling the Molecular Synergy: Key Signaling Pathways

The synergistic effect of CUDC-907 and venetoclax is not merely additive; it involves a complex interplay of signaling pathways that ultimately overwhelms the leukemia cell's survival machinery.

  • Modulation of BCL-2 Family Proteins: CUDC-907 tips the balance of BCL-2 family proteins in favor of apoptosis. It downregulates the anti-apoptotic protein Mcl-1 and upregulates the pro-apoptotic protein Bim.[10][11] This dual action is critical. The upregulation of Bim provides more "death signals," while the downregulation of Mcl-1 removes a key resistance mechanism to venetoclax.[11]

  • Downregulation of c-Myc: CUDC-907 has been shown to decrease the expression of the oncoprotein c-Myc, which plays a role in cell proliferation and survival.[7][11] Inhibition of c-Myc has been demonstrated to enhance the activity of venetoclax.[11]

  • Induction of DNA Damage: CUDC-907 induces DNA damage in AML cells.[6][12] Interestingly, venetoclax can enhance this CUDC-907-induced DNA damage, possibly by inhibiting DNA repair mechanisms.[10][11] This creates a vicious cycle for the cancer cell, leading to robust apoptosis.

  • Inhibition of DNA Damage Response Proteins: CUDC-907 also downregulates key proteins involved in the DNA damage response, such as CHK1 and Wee1.[6][11] This further cripples the cell's ability to cope with the DNA damage induced by the drug combination.

Synergistic_Mechanism Synergistic Mechanism of CUDC-907 and Venetoclax in Leukemia CUDC907 CUDC-907 PI3K PI3K CUDC907->PI3K inhibits HDAC HDAC CUDC907->HDAC inhibits DNADamage DNA Damage CUDC907->DNADamage induces CHK1_Wee1 CHK1, Wee1 CUDC907->CHK1_Wee1 downregulates Apoptosis Apoptosis CUDC907->Apoptosis promotes Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits Venetoclax->Apoptosis promotes Mcl1 Mcl-1 PI3K->Mcl1 downregulates Bim Bim HDAC->Bim upregulates cMyc c-Myc HDAC->cMyc downregulates BCL2->Apoptosis inhibits Mcl1->Apoptosis inhibits Bim->Apoptosis promotes cMyc->Apoptosis inhibits DNADamage->Apoptosis promotes CHK1_Wee1->Apoptosis inhibits

Caption: Synergistic Mechanism of CUDC-907 and Venetoclax.

Comparative Analysis of Preclinical Data

Preclinical studies have consistently demonstrated the synergistic anti-leukemic activity of CUDC-907 and venetoclax in various AML cell lines and primary patient samples.[11]

Cell Line/Model Key Findings Mechanism Highlights Reference
AML Cell Lines (MOLM-13, MV4-11, U937) Synergistic induction of apoptosis (Combination Index < 1). Increased cleavage of caspase 3 and PARP.Upregulation of Bim, downregulation of Mcl-1, c-Myc, CHK1, and Wee1.[11]
Primary AML Patient Samples Synergistic induction of apoptosis. Cooperative prevention of colony formation.Consistent with findings in cell lines.[11]
AML Xenograft Mouse Model (MV4-11) Enhanced efficacy of venetoclax, leading to prolonged median survival.In vivo confirmation of synergistic anti-leukemic activity.[11]

Best Practices for In Vitro Synergy Screening

To rigorously evaluate the synergistic potential of CUDC-907 and venetoclax in your own research, a well-designed experimental workflow is crucial.

Experimental_Workflow In Vitro Synergy Screening Workflow start Start: Leukemia Cell Culture dose_response 1. Single-Agent Dose-Response Assays (CUDC-907 & Venetoclax) start->dose_response determine_ic50 2. Determine IC50 Values dose_response->determine_ic50 combination_assay 3. Combination Assay Design (Constant Ratio or Checkerboard) determine_ic50->combination_assay treatment 4. Treat Cells with Drug Combinations combination_assay->treatment viability_assay 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay apoptosis_assay 6. Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot 7. Western Blot Analysis (Key Pathway Proteins) treatment->western_blot data_analysis 8. Data Analysis (Calculate Combination Index) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End: Determine Synergy data_analysis->end

Caption: Workflow for In Vitro Synergy Screening.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the dose-dependent effects of single agents and their combinations on cell viability.

  • Protocol:

    • Seed leukemia cells in 96-well plates at an appropriate density.

    • Treat cells with a range of concentrations of CUDC-907, venetoclax, and their combinations for 72 hours.[13]

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis by single agents and their combinations.

  • Protocol:

    • Treat leukemia cells with CUDC-907, venetoclax, or their combination for 24 hours.[11]

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[14][15]

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[14][16]

    • Incubate for 15 minutes at room temperature in the dark.[14]

    • Analyze the stained cells by flow cytometry.[16]

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.[15]

3. Western Blot Analysis

  • Objective: To investigate the molecular mechanisms underlying the observed synergy.

  • Protocol:

    • Treat cells with the drugs for the desired time points (e.g., 24 hours).[13]

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins (e.g., cleaved caspase 3, PARP, Mcl-1, Bim, c-Myc, p-Akt, and β-actin as a loading control).[11][13]

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

4. Synergy Analysis (Chou-Talalay Method)

  • Objective: To quantitatively determine the nature of the drug interaction (synergism, additivity, or antagonism).

  • Methodology:

    • Use the dose-response data from the cell viability assays.

    • Calculate the Combination Index (CI) using software like CompuSyn.[11][17][18]

    • Interpret the CI values:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism[17][19][20]

Discussion and Future Directions

The preclinical evidence strongly supports the synergistic combination of CUDC-907 and venetoclax as a promising therapeutic strategy for leukemia.[11] This combination not only enhances the induction of apoptosis but also appears to overcome some of the known resistance mechanisms to venetoclax.[11]

However, it is important to consider that while synergistic combinations can be more effective, they may also potentially accelerate the development of resistance.[21][22] Therefore, further research is needed to understand the long-term effects of this combination and to identify potential mechanisms of acquired resistance.

Future research should focus on:

  • In vivo studies in a broader range of patient-derived xenograft (PDX) models to validate the preclinical findings.

  • Investigation of resistance mechanisms that may emerge following prolonged treatment with the combination.

  • Exploration of this combination in other hematological malignancies where BCL-2 and PI3K/HDAC pathways are dysregulated.

  • Clinical trials to evaluate the safety and efficacy of this combination in patients with leukemia.[9][11]

References

  • Li, X., Su, Y., Hege, K., Madlambayan, G., Edwards, H., Knight, T., ... & Ge, Y. (2021). The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia. Haematologica, 106(5), 1262–1277. [Link]

  • Ge, Y., et al. (2019). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. Haematologica, 104(11), 2235-2247. [Link]

  • Ge, Y., et al. (2019). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. PubMed, 31787588. [Link]

  • Wikipedia. (n.d.). Venetoclax. Retrieved from [Link]

  • Li, X., et al. (2021). The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia. PubMed, 31462529. [Link]

  • ResearchGate. (n.d.). CUDC-907 upregulates Bim and downregulates Mcl-1 enhancing venetoclax activity against acute myeloid leukemia cells. [Link]

  • Griffioen, M. S., et al. (2024). Venetoclax: a new player in the treatment of children with high-risk myeloid malignancies?. Blood Advances, 8(13), 3568–3578. [Link]

  • Ge, Y., et al. (2019). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. Haematologica, 104(11), 2235-2247. [Link]

  • Venclexta. (n.d.). Mechanism Of Action. Retrieved from [Link]

  • DiNardo, C. D., et al. (2024). Venetoclax Resistance in Acute Myeloid Leukemia. Cancers, 16(6), 1091. [Link]

  • Bio-protocol. (2025). Dual inhibitor of PI3K and histone deacetylase against a highly lethal type of leukemia. [Link]

  • ResearchGate. (n.d.). Mechanism of action of venetoclax in leukemic cells. [Link]

  • ResearchGate. (n.d.). Combination of Venetoclax and CUDC-907 Shows Superior Antileukemic Activity Against Acute Myeloid Leukemia Ex Vivo. [Link]

  • VCU Massey Cancer Center. (2018, September 27). New drug combination disrupts leukemia cells in preclinical studies. [Link]

  • Sun, Y., et al. (2016). The Combination of Venetoclax and CUDC-907 Exhibits Synergistic Activity in Venetoclax-Refractory DLBCL. Blood, 128(22), 4253. [Link]

  • Expert Review of Hematology. (2024). BCL-2 inhibition in acute myeloid leukemia: resistance and combinations. [Link]

  • Lee, J. (2014). Experiment Designs for the Assessment of Drug Combination Synergism. Journal of Biopharmaceutical Statistics, 24(5), 1058-1070. [Link]

  • Oncotarget. (2017). Dual inhibition of histone deacetylases and phosphoinositide 3-kinase enhances therapeutic activity against B cell lymphoma. [Link]

  • Blood Cancer Discovery. (2024). Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. [Link]

  • Zheng, B., et al. (2025). Preclinical and Case Series Studies on the Combination of Venetoclax with Epigenetic Drugs in T-Cell Acute Lymphoblastic Leukemia. Cancer Management and Research, 17, 1-12. [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Xue, Q., et al. (2025). Molecular mechanisms of unique therapeutic potential of CUDC-907 for MEF2D fusion-driven BCP-ALL. Signal Transduction and Targeted Therapy, 10(1), 230. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Chou, T. C. (2009). Preclinical versus clinical drug combination studies. Leukemia & Lymphoma, 50(7), 1069-1070. [Link]

  • Semantic Scholar. (n.d.). Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. [Link]

  • Mason-Osann, E., et al. (2024). Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. Blood Cancer Discovery, 5(2), 95-105. [Link]

  • ResearchGate. (n.d.). Schematic of Chou-Talalay method to determine the combination index. [Link]

  • Frontiers. (2026). Novel therapeutic strategies targeting resistance mechanisms in hematologic malignancies: from BCL2 inhibition to immunomodulatory approaches. [Link]

  • ScienceDirect. (2026). HDAC and PI3K dual inhibitors in the treatment of cancers: Current status, trends, and solutions. [Link]

  • PubMed. (2024). BCL-2 inhibition in acute myeloid leukemia: resistance and combinations. [Link]

  • National Center for Biotechnology Information. (n.d.). A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo. [Link]

  • OAE Publishing Inc. (2023). Targeting BCL2 pathways in CLL: a story of resistance and ingenuity. [Link]

  • National Center for Biotechnology Information. (n.d.). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. [Link]

  • MDPI. (2022). Search for Synergistic Drug Combinations to Treat Chronic Lymphocytic Leukemia. [Link]

  • Oncology Central. (2024). BCL-2 inhibition in acute myeloid leukemia: resistance and combinations. [Link]

  • Frontiers. (n.d.). A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo. [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Venetoclax. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Venetoclax + Decitabine vs. "7+3" Induction Chemotherapy in Young AML. Retrieved from [Link]

  • ecancer. (2016, August 22). Venetoclax shown to be safe and of potential benefit to patients with acute myelogenous leukaemia. [Link]

Sources

Comparative

Biomarker Validation for CUDC-907 (Fimepinostat) Sensitivity in Diffuse Large B-Cell Lymphoma: A Comparative Methodological Guide

Executive Summary: The Diagnostic Challenge in DLBCL In the landscape of relapsed/refractory Diffuse Large B-Cell Lymphoma (DLBCL), patients harboring MYC alterations—specifically translocations, copy number gains, or ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Diagnostic Challenge in DLBCL

In the landscape of relapsed/refractory Diffuse Large B-Cell Lymphoma (DLBCL), patients harboring MYC alterations—specifically translocations, copy number gains, or overexpression (often co-occurring with BCL2 as "Double-Hit" or "Double-Expressor" lymphomas)—face a notoriously aggressive clinical course. Historically, MYC has been considered "undruggable" via direct small-molecule inhibition.

Enter CUDC-907 (Fimepinostat) : a rationally designed, first-in-class oral small molecule that dually inhibits Class I/II histone deacetylases (HDACs) and Class I phosphoinositide 3-kinases (PI3K α, β, and δ) [Oki et al., 2017][1]. As an application scientist, I frequently consult on how to validate biomarkers for novel targeted therapies. In this guide, we will dissect the mechanistic causality behind MYC as the definitive predictive biomarker for CUDC-907 sensitivity, objectively compare its efficacy against single-agent alternatives, and outline a self-validating experimental protocol for your laboratory.

Mechanistic Causality: Why MYC is the Definitive Biomarker

To understand why MYC-altered DLBCL is exquisitely sensitive to CUDC-907, we must look at the convergence of the PI3K and HDAC signaling networks.

  • The HDAC Arm (Transcriptional Control): HDACs maintain an open chromatin state at the MYC promoter, driving continuous gene transcription. Inhibiting HDACs downregulates MYC mRNA synthesis.

  • The PI3K Arm (Post-Translational Control): The PI3K/AKT/mTOR pathway phosphorylates downstream targets that stabilize the MYC protein, preventing its ubiquitination and subsequent proteasomal degradation.

By simultaneously blocking both pathways, CUDC-907 traps MYC in a "synthetic lethal" vice. It shuts off new MYC production while accelerating the destruction of existing MYC proteins, leading to a rapid, synergistic collapse of MYC levels and the induction of caspase-dependent apoptosis [Sun et al., 2017][2].

G CUDC CUDC-907 (Fimepinostat) PI3K PI3K Pathway (AKT/mTOR) CUDC->PI3K Inhibits HDAC HDAC Class I/II (Epigenetic Reg) CUDC->HDAC Inhibits MYC_P MYC Protein Stability (Ubiquitination) PI3K->MYC_P Enhances MYC_T MYC Transcription HDAC->MYC_T Promotes MYC_L MYC Protein Levels (Downregulation) MYC_T->MYC_L Decreased by CUDC MYC_P->MYC_L Decreased by CUDC Apop Apoptosis in MYC-altered DLBCL MYC_L->Apop Triggers

Fig 1: Synergistic mechanism of CUDC-907 dual PI3K/HDAC inhibition on MYC degradation.

Comparative Performance Analysis: Dual vs. Single-Agent Inhibition

When evaluating a multi-targeted agent, the critical scientific question is: Does the single molecule outperform the combination of individual targeted agents?

In preclinical DLBCL models (e.g., WSU-DLCL2, a Double-Hit lymphoma cell line), CUDC-907 demonstrates profound nanomolar potency. It significantly outperforms both single-agent Pan-HDAC inhibitors (Panobinostat) and Pan-PI3K inhibitors (Pictilisib) in inducing apoptosis and suppressing MYC [Mondello et al., 2017][3].

Quantitative Efficacy Comparison in MYC-Altered DLBCL
Inhibitor ClassRepresentative AgentPrimary Target(s)Impact on MYC RegulationIC50 in MYC-Altered DLBCL (e.g., WSU-DLCL2)
Dual PI3K/HDAC CUDC-907 (Fimepinostat) PI3K (α, β, δ), HDAC (I/II)Synergistic suppression (Transcriptional & Post-translational)~2.0 - 5.0 nM
Pan-HDAC PanobinostatHDAC (Class I/II/IV)Moderate (Transcriptional suppression only)~15.0 - 25.0 nM
Pan-PI3K Pictilisib (GDC-0941)PI3K (α, β, δ, γ)Mild (Promotes degradation via ubiquitination)> 500 nM
PI3Kδ Specific IdelalisibPI3KδMinimal (Isoform-specific, bypass mechanisms exist)> 1000 nM

Data synthesized from established preclinical pharmacodynamic profiling[2].

Experimental Methodology: A Self-Validating Protocol

As scientists, we must design validation workflows not just to observe a phenotype, but to prove a mechanism. A robust biomarker validation assay must be self-validating . If CUDC-907 acts via dual inhibition, its effect on MYC must be reproducible by combining single-agent PI3K and HDAC inhibitors, but unachievable by either alone.

Protocol: In Vitro Validation of CUDC-907 Sensitivity & MYC Modulation

Step 1: Cell Line Stratification & Seeding

  • Action: Select a panel of DLBCL cell lines stratified by MYC status. Include MYC-altered lines (e.g., WSU-DLCL2, U2932) and MYC-wildtype/low expressors. Seed at 1×105 cells/mL in RPMI-1640 + 10% FBS.

  • Causality: Testing across a genetically diverse panel ensures that drug sensitivity is strictly correlated with the MYC biomarker rather than generic, off-target cytotoxicity.

Step 2: The Validation Treatment Matrix

  • Action: Treat cells for 24 hours with a dose-titration (0.1 nM to 1 μM) of:

    • CUDC-907 (Experimental)

    • Pictilisib (PI3K Control)

    • Panobinostat (HDAC Control)

    • Pictilisib + Panobinostat (Combinatorial Control)

  • Causality: MYC has a rapid half-life (~20-30 minutes). Transcriptional suppression by CUDC-907 occurs within 2-6 hours [2]. A 24-hour window optimally captures both MYC depletion and the onset of caspase-dependent apoptosis before secondary necrotic events confound the data.

Step 3: Pharmacodynamic Western Blotting

  • Action: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Probe for:

    • pAKT (Thr308/Ser473): Validates PI3K target engagement.

    • Acetyl-Histone H3 (Ac-H3): Validates HDAC target engagement.

    • c-MYC: Quantifies biomarker downregulation.

    • Cleaved Caspase-3/PARP: Apoptotic readouts.

  • Causality: This multiplexed approach proves that the observed phenotypic cytotoxicity is causally linked to on-target pharmacodynamics rather than off-target toxicity.

Step 4: Viability and Synergy Quantification

  • Action: Assess cell viability using CellTiter-Glo (ATP-based luminescence). Calculate IC50 values. Use the Chou-Talalay method to calculate the Combination Index (CI) for the single-agent combinations.

  • Causality: Proving that the CI of Pictilisib + Panobinostat is < 1.0 (synergistic) mathematically validates that CUDC-907’s single-molecule dual-action is mechanistically superior to monotherapies.

Workflow Cell DLBCL Cell Lines (MYC-altered vs WT) Drug CUDC-907 vs Panobinostat vs Pictilisib Cell->Drug Assay1 Cell Viability Assay (IC50 Determination) Drug->Assay1 Assay2 Western Blot / IHC (MYC, pAKT, Ac-H3) Drug->Assay2 Assay3 Apoptosis Assay (Caspase 3/7) Drug->Assay3 Data Biomarker Validation & Synergy Analysis Assay1->Data Assay2->Data Assay3->Data

Fig 2: Self-validating experimental workflow for MYC biomarker sensitivity profiling.

Clinical Translation & Biomarker Predictive Value

The rigorous preclinical validation of MYC as a biomarker for CUDC-907 has successfully translated into human clinical trials. In a pooled analysis of Phase 1 and Phase 2 studies of patients with relapsed/refractory DLBCL, those with confirmed MYC-altered disease (MYC immunohistochemistry ≥40% or copy number gain/translocation) demonstrated significantly improved outcomes [Landsburg et al., 2021][4].

Specifically, the overall response rate (ORR) for patients with MYC-altered disease was 22-23%, with several patients achieving durable complete responses (CR) lasting over two years [Curis Pooled Analysis, 2018][5]. Furthermore, advanced biomarker identification using Virtual Inference of Protein activity by Enriched Regulon analysis (VIPER) yielded a three-protein biomarker classification with positive and negative predictive values of ≥85%, cementing the necessity of biomarker-driven patient selection for CUDC-907 therapy [4].

References

  • Sun, K., et al. (2017). "Dual HDAC and PI3K Inhibitor CUDC-907 Downregulates MYC and Suppresses Growth of MYC-dependent Cancers." Molecular Cancer Therapeutics.[Link]

  • Landsburg, D. J., et al. (2021). "Fimepinostat (CUDC-907) in patients with relapsed/refractory diffuse large B cell and high-grade B-cell lymphoma: report of a phase 2 trial and exploratory biomarker analyses." British Journal of Haematology.[Link]

  • Mondello, P., et al. (2017). "Dual inhibition of histone deacetylases and phosphoinositide 3-kinase enhances therapeutic activity against B cell lymphoma." Oncotarget.[Link]

  • Oki, Y., et al. (2017). "Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma." The Lancet Oncology.[Link]

  • Batlevi, C. L., et al. (2018). "A Pooled Analysis of Relapsed/Refractory Diffuse Large B-Cell Lymphoma Patients Treated with the Dual PI3K and HDAC Inhibitor Fimepinostat (CUDC-907), Including Patients with MYC-Altered Disease." Blood (ASH Annual Meeting Abstracts).[Link]

Sources

Safety & Regulatory Compliance

Safety

Step-by-Step Methodology: Routine Waste Disposal

[label="2. Don Full PPE\n(Respirator, Gloves, Dual PI3K/HDAC inhibition by CUDC-907 driving cellular apoptosis and aquatic toxicity.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2. Don Full PPE\n(Respirator, Gloves,

Dual PI3K/HDAC inhibition by CUDC-907 driving cellular apoptosis and aquatic toxicity.

Every protocol in your lab must act as a self-validating system. When disposing of CUDC-907 mesylate, segregation and chemical compatibility are your primary safeguards.

Step 1: Segregation of Liquid Waste

  • Action: Collect all CUDC-907 liquid waste (typically dissolved in DMSO or ethanol) in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container.

  • Causality: Do not mix CUDC-907 with general organic or halogenated waste. Mixing can complicate the incineration profile and increase the risk of cross-contamination in the event of a container failure.

Step 2: Management of Solid Consumables

  • Action: All contaminated pipette tips, microcentrifuge tubes, and weigh boats must be ejected directly into a double-lined hazardous solid waste bin.

  • Causality: Residual powder or evaporated film on plastics retains full biological activity. Double-lining prevents micro-abrasions in the plastic bags from leaking toxic dust.

Step 3: Labeling and Transfer (P501 Compliance)

  • Action: Label all containers explicitly with GHS hazard pictograms for "Toxic to Aquatic Life" and "Harmful if Swallowed"[1]. Transfer the waste to your institution's Environmental Health and Safety (EHS) department.

  • Causality: Cayman Chemical and Selleckchem SDS guidelines mandate P501 compliance, meaning the compound must be handed over to an approved waste disposal plant for high-temperature incineration, ensuring complete thermal breakdown of the active pharmaceutical ingredient (API)[1].

Step-by-Step Methodology: Emergency Spill Management

In the event of a spill, immediate mechanical containment and chemical solubilization are required to prevent environmental release[1].

Step 1: Evacuation and PPE

  • Action: Evacuate non-essential personnel. Don a suitable respirator (if aerosolized dust is present), safety goggles with side-shields, impervious clothing, and heavy-duty protective gloves[1].

Step 2: Mechanical Containment

  • Action: Surround and cover the spill with finely-powdered liquid-binding material, specifically diatomite or universal chemical binders[1].

  • Causality: Why diatomite? Diatomaceous earth is an inert, highly porous siliceous rock. It rapidly absorbs liquid solutions of CUDC-907 without initiating exothermic chemical reactions, effectively immobilizing the API and preventing it from leaching into floor drains or soil.

Step 3: Surface Decontamination

  • Action: After sweeping up the diatomite into a hazardous waste bag, vigorously scrub the contaminated surfaces and equipment with an alcohol solution (70% ethanol or isopropanol)[1]. Follow up by wiping the area with dry absorbent pads.

  • Causality: Why an alcohol scrub? CUDC-907 is formulated as a mesylate (methanesulfonate) salt to improve its solubility. While water might simply spread the contamination due to the compound's inherent lipophilic core, alcohol acts as an amphiphilic solvent. It effectively solubilizes both the organic parent structure and the polar mesylate counter-ion, ensuring complete surface extraction before the solvent evaporates.

Step 4: Final Disposal

  • Action: Seal all cleanup materials, including the absorbent pads and your contaminated gloves, in a hazardous waste container for EHS collection[1].

SpillResponse Spill 1. Spill Detected Evacuate & Ventilate PPE 2. Don Full PPE (Respirator, Gloves, Goggles) Spill->PPE Contain 3. Containment (Apply Diatomite Binder) PPE->Contain Decon 4. Surface Decon (Alcohol Scrub) Contain->Decon Segregate 5. Waste Segregation (Double-Lined Biohazard) Decon->Segregate Dispose 6. Final Disposal (Approved Incineration) Segregate->Dispose

Step-by-step operational workflow for CUDC-907 mesylate spill containment and disposal.

References

  • Safety Data Sheet: Fimepinostat (CUDC-907) . Selleck Chemicals. Retrieved from: [Link]

  • Fibroblast PI3K/AKT signaling and extracellular matrix homeostasis: mechanisms, targets, and delivery challenges . National Institutes of Health (NIH) PMC. Retrieved from: [Link]

Sources

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